Cyclopropanesulfonyl fluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclopropanesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO2S/c4-7(5,6)3-1-2-3/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOPREDCDIARJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801307609 | |
| Record name | Cyclopropanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801307609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
822-49-1 | |
| Record name | Cyclopropanesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=822-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801307609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclopropanesulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Cyclopropanesulfonyl Fluoride (CPSF): A Technical Guide to SuFEx-Enabled Covalent Inhibition
Topic: Cyclopropanesulfonyl Fluoride: Technical Guide to SuFEx-Enabled Covalent Inhibition Content Type: Technical Whitepaper / Operational Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists.
Executive Summary
Cyclopropanesulfonyl fluoride (CPSF) represents a distinct class of "privileged warheads" in modern drug discovery, specifically leveraging Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike traditional electrophiles (e.g., acrylamides, epoxides) that often suffer from rapid metabolic clearance or indiscriminate reactivity, CPSF offers a unique "stability-reactivity" paradox : it is kinetically stable in aqueous physiological environments yet highly reactive toward specific protein nucleophiles (primarily Tyrosine and Lysine) when positioned within a binding pocket.
This guide provides a comprehensive technical breakdown of CPSF, moving from its fundamental physicochemical properties to its application in Activity-Based Protein Profiling (ABPP) and Targeted Covalent Inhibitor (TCI) design.
Physicochemical Profile
The precise molecular weight and physical constants are critical for stoichiometry in high-throughput screening and fragment-based drug discovery (FBDD).
Table 1: Core Technical Specifications
| Parameter | Value | Technical Note |
| Molecular Weight | 124.13 g/mol | Essential for ligand efficiency (LE) calculations. |
| Molecular Formula | C₃H₅FO₂S | High atom economy warhead. |
| CAS Registry | 822-49-1 | |
| Density | 1.310 g/mL (25 °C) | Denser than water; phase separation occurs in biphasic workups. |
| Boiling Point | ~123–124 °C | Moderate volatility; amenable to GC-MS analysis. |
| Refractive Index | n20/D 1.407 | |
| Physical State | Colorless Liquid | |
| Solubility | DMSO, DCM, MeCN | Hydrophobic enough for cell permeability; stable in aqueous buffer (pH 7.4). |
Mechanistic Foundation: The SuFEx Paradigm
The utility of CPSF relies on the SuFEx mechanism, often termed "Click Chemistry 2.0". Unlike sulfonyl chlorides (
Reactivity Profile
The S(VI)–F bond is remarkably strong (approx. 130 kcal/mol) and non-polarizable. It does not react with "soft" nucleophiles (like glutathione) or water, reducing off-target toxicity. However, within a protein active site, the local environment (H-bonding networks) can activate the sulfonyl center, facilitating nucleophilic attack by amino acid side chains.
Target Residues:
-
Tyrosine (Tyr): The phenol group, often deprotonated to phenolate in active sites, is the primary target.
-
Lysine (Lys): Epsilon-amino groups can react, particularly in non-catalytic pockets.
-
Serine (Ser): Less common, requires catalytic triad activation.
Mechanism of Action Diagram
The following diagram illustrates the SuFEx-mediated covalent modification of a Tyrosine residue by CPSF.
Figure 1: Mechanism of SuFEx-mediated protein modification. The reaction proceeds via a transition state where the fluoride ion acts as the leaving group, resulting in a stable sulfonate ester linkage.
Synthesis & Manufacturing Protocol
While CPSF is commercially available, in-house synthesis is often required for introducing the warhead into complex scaffolds. The standard protocol involves a Chloride-Fluoride Exchange .[1]
Protocol: Synthesis from Cyclopropanesulfonyl Chloride
Objective: Convert cyclopropanesulfonyl chloride to cyclopropanesulfonyl fluoride using a bifluoride salt.
Reagents:
-
Cyclopropanesulfonyl chloride (1.0 equiv)
-
Potassium Bifluoride (KHF₂, 2.0 equiv) or ZnF₂
-
Solvent: Acetonitrile (MeCN) or Water/Dioxane mix
-
Time: 2–12 hours
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopropanesulfonyl chloride (10 mmol, ~1.4 g) in MeCN (20 mL).
-
Activation: Add Potassium Bifluoride (KHF₂, 20 mmol, 1.56 g) in one portion.
-
Note: KHF₂ is preferred over NaF due to the activation of the fluoride by the proton (HF₂⁻), increasing nucleophilicity in organic solvents.
-
-
Reaction: Stir the suspension vigorously at room temperature (25 °C). Monitor by TLC or GC-MS. The conversion is usually quantitative within 4 hours.
-
Endpoint: Disappearance of the chloride peak and appearance of the fluoride mass (M+ = 124).
-
-
Workup: Dilute the reaction mixture with Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) to remove excess salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Caution: CPSF is volatile. Do not use high vacuum for extended periods. Distillation is recommended for high purity.
-
Applications in Drug Discovery[1][2][3][4][5][6][7]
Fragment-Based Drug Discovery (FBDD)
CPSF is an ideal "covalent fragment." Its low molecular weight (124.13 Da) allows it to be attached to various aromatic or heterocyclic scaffolds without violating the "Rule of 3" for fragments (MW < 300).
Experimental Workflow: Covalent Fragment Screening
-
Library Construction: Attach the cyclopropanesulfonyl fluoride moiety to a diverse set of 50–100 amine-bearing fragments via sulfonamide linkage (though this removes the S-F bond) or direct C-H functionalization to retain the R-SO₂F warhead.
-
Incubation: Incubate the library (10–50 µM) with the target protein (1–5 µM) for 1–24 hours.
-
Readout: Use Intact Protein Mass Spectrometry (LC-MS).
-
Hit Identification: Look for a mass shift of +104.03 Da (Mass of C₃H₅O₂S - Mass of F + H loss? No, strictly: Adduct mass = Protein + Fragment - HF).
-
Calculation:
.
-
Activity-Based Protein Profiling (ABPP)
CPSF derivatives can be equipped with an alkyne handle.
-
Probe: Cyclopropanesulfonyl fluoride linked to an alkyne.
-
Labeling: Incubate proteome with the probe.
-
Click Reaction: Perform CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) with a rhodamine-azide or biotin-azide.
-
Analysis: SDS-PAGE (fluorescence) or Streptavidin enrichment (proteomics).
Safety & Handling
Critical Warning: While SuFEx reagents are more stable than acid chlorides, they are still potent electrophiles and potential alkylating agents.
-
Corrosivity: CPSF is corrosive to skin and eyes (Skin Corr. 1B).
-
Hydrolysis Hazard: Upon contact with strong bases or prolonged exposure to moisture, it releases Hydrogen Fluoride (HF).
-
PPE: Neoprene gloves, chemical splash goggles, and a fume hood are mandatory.
-
Neutralization: Spills should be treated with saturated sodium bicarbonate (
) solution to neutralize any generated acid.
References
-
Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
-
Jones, L. H., et al. (2017). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." ACS Chemical Biology. [Link]
-
Dong, J., et al. (2020). "SuFEx-Enabled Drug Discovery: Applications in Covalent Inhibition." Nature Reviews Chemistry. [Link]
-
PubChem. (2024). "Compound Summary: Cyclopropanesulfonyl fluoride." National Library of Medicine. [Link]
Sources
Technical Guide: NMR Analysis of Cyclopropanesulfonyl Fluoride
Topic: Cyclopropanesulfonyl Fluoride NMR Analysis Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists[1]
Executive Summary: The SuFEx Hub
Cyclopropanesulfonyl fluoride (Cp-SO2F) represents a critical class of "SuFExable" hubs—molecules capable of undergoing Sulfur(VI)-Fluoride Exchange.[1] Unlike their sulfonyl chloride counterparts, sulfonyl fluorides possess a unique stability-reactivity profile: they are remarkably resistant to hydrolysis and reduction under physiological conditions but react selectively with nucleophiles (e.g., silyl ethers, amines) upon specific activation.[1][2]
This guide provides a rigorous protocol for the Nuclear Magnetic Resonance (NMR) characterization of Cp-SO2F.[1] It moves beyond basic spectral assignment to address the specific challenges of small-ring strain, fluorine coupling dynamics, and quantitative purity assessment required for high-fidelity drug development.[1][2]
Structural Dynamics & NMR Theory
The cyclopropyl moiety introduces significant ring strain (~27.5 kcal/mol), which dramatically influences the magnetic environment of the attached nuclei.[1] When coupled with the highly electronegative sulfonyl fluoride group, this creates a distinct spectral signature.[1][2]
The Fluorine "Anchor"
In
Spin-Spin Coupling[1]
-
Heteronuclear Coupling (
): The fluorine atom couples with the -proton on the cyclopropane ring, creating a doublet splitting pattern in the F spectrum and complicating the -proton multiplet in the H spectrum.[1] -
Ring Current Effects: The magnetic anisotropy of the cyclopropane ring shields the ring protons, pushing them upfield (0.5–1.5 ppm), while the electron-withdrawing -SO
F group deshields the -position.[1]
Experimental Protocol
Sample Preparation
Objective: Minimize hydrolysis and ensure accurate integration.
-
Solvent Selection:
-
Primary: Chloroform-
(CDCl ) is standard.[1][2] Ensure it is neutralized (filtered through basic alumina) if the sample is stored long-term, although Cp-SO2F is generally acid-stable.[1][2] -
Secondary: Acetonitrile-
(CD CN) is preferred for monitoring SuFEx reactions due to its polarity and lack of overlap in the cyclopropyl region.[1][2]
-
-
Concentration: Prepare a 10–20 mM solution for standard characterization. For
C acquisition, increase to >50 mM. -
Vessel: Standard 5mm borosilicate glass tubes are sufficient.[1] Quartz tubes are not required for
F at this frequency.[1] -
Safety Note: Cp-SO2F is a low-molecular-weight electrophile (MW ~124.13 g/mol ) and potentially volatile.[1][2] Keep samples capped and chilled (4°C) when not in use. Handle in a fume hood to avoid inhalation (potential serine protease inhibitor).[1]
Acquisition Parameters[1][3][4][5]
-
Relaxation Delay (D1):
-
Referencing:
Spectral Analysis & Assignment
F NMR: The Purity Check
The
| Parameter | Value / Range | Notes |
| Chemical Shift ( | +55 to +65 ppm | Relative to CFCl |
| Multiplicity | Doublet ( | Coupled to the single |
| Coupling Constant ( | 5 – 9 Hz | Vicinal coupling through the S-C bond.[1][2] |
Common Impurities:
-
Fluoride Ion (F
): ~ -120 ppm (indicates hydrolysis/decomposition).[2] -
Sulfonyl Chloride precursor: Silent in
F (check H).
H NMR: Structural Confirmation
The cyclopropane protons exhibit a characteristic "roofing" effect and complex splitting due to the rigid ring geometry.[1][2]
| Position | Multiplicity | Assignment Logic | |
| 2.40 – 2.80 | Deshielded by -SO | ||
| 1.20 – 1.50 | Shielded by ring current.[1][2] Complex geminal/vicinal coupling.[1][2] | ||
| 1.00 – 1.30 | Distinct magnetic environment due to ring rigidity.[1][2] |
C NMR: Carbon Backbone
| Position | Coupling ( | Notes | |
| 30 – 45 | Significant doublet splitting due to direct proximity to S-F.[2] | ||
| 4 – 10 | High field shift typical of cyclopropyl carbons.[1][2] |
Analytical Workflow & Logic
The following diagram illustrates the decision-making process for characterizing Cp-SO2F, emphasizing the "Self-Validating" approach where
Figure 1: Logical workflow for the NMR validation of Cyclopropanesulfonyl fluoride. Note the prioritization of
Advanced Characterization: SuFEx Monitoring
In drug development, Cp-SO2F is often a "warhead" or linker.[1][2] Monitoring its reaction (SuFEx) with a nucleophile (e.g., a tyrosine residue or silyl ether) requires tracking the disappearance of the sulfonyl fluoride signal.[1]
-
Reaction Endpoint: Disappearance of the singlet/doublet at +60 ppm .
-
Product Formation: Appearance of a sulfonate ester (-SO
-O-R).[2] The fluorine signal is lost entirely if the F is ejected (standard SuFEx), or shifts dramatically if a fluorosulfate is formed.[1][2] -
Hydrolysis Watch: Appearance of a broad peak at -120 ppm (free fluoride) indicates non-productive hydrolysis.[1][2]
References
-
SuFEx Click Chemistry Foundation: Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[1][2] Angewandte Chemie International Edition, 2014, 53(36), 9430-9448.[1][2] [1][2][3]
-
Sulfonyl Fluoride Synthesis & Stability: Dong, J., et al. "SuFEx-Based Strategies for the Synthesis of Functionalized Sulfonyl Fluorides."[1][2] Nature Reviews Chemistry, 2022.[1][2] [1][2][3]
-
NMR Chemical Shifts of Trace Impurities: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Journal of Organic Chemistry, 2016, 81(17), 7301–7366.[1][2] [1][2][3]
-
Fluorine NMR Methodology: Dolbier, W. R.[1][2][4] "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009.[1][2] (Standard reference for F-19 chemical shift ranges). [1][2][3]
-
Cyclopropane Spectral Data: "1H and 19F nuclear magnetic resonance spectra of some cyclopropane derivatives." Journal of the Chemical Society B, 1967.[1][2][5] [1][2][3]
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- 5. Sci-Hub. 1H and 19F nuclear magnetic resonance spectra of some cyclopropane derivatives / Journal of the Chemical Society B: Physical Organic, 1967 [sci-hub.box]
An In-depth Technical Guide to the Infrared Spectrum of Cyclopropanesulfonyl Fluoride
Abstract
Cyclopropanesulfonyl fluoride is a cornerstone reagent in contemporary drug discovery, prized for its unique structural and electronic contributions to molecular design. As its application in covalent inhibitors and chemical biology probes expands, a comprehensive understanding of its analytical signature is essential for researchers, scientists, and drug development professionals. This technical guide provides a detailed analysis of the infrared (IR) spectrum of cyclopropanesulfonyl fluoride. We will dissect the characteristic vibrational frequencies, provide a robust, field-tested protocol for spectral acquisition using Attenuated Total Reflectance (ATR) FTIR spectroscopy, and explain the scientific principles underpinning the methodology to ensure reliable and reproducible compound verification.
Introduction: The Strategic Value of Cyclopropanesulfonyl Fluoride in Medicinal Chemistry
The incorporation of small, strained ring systems is a powerful strategy in modern medicinal chemistry. Cyclopropyl groups, in particular, are frequently employed as bioisosteres for larger aromatic rings or gem-dimethyl groups, offering a means to improve metabolic stability, modulate lipophilicity, and enforce bioactive conformations.[1] The ring strain induces shorter, more polarized C-H bonds, rendering the moiety relatively resistant to oxidative metabolism by cytochrome P450 enzymes.[1]
When this valuable structural motif is appended to a sulfonyl fluoride (-SO₂F) group, it creates a powerful chemical tool. The sulfonyl fluoride moiety is a highly stable, yet latently reactive electrophile. It has gained prominence as a "warhead" for targeted covalent inhibitors, reacting with nucleophilic residues like lysine and tyrosine on target proteins.[2] This reactivity, harnessed in the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, makes cyclopropanesulfonyl fluoride a vital building block for creating highly specific probes and drug candidates.[2]
Given its importance, the ability to rapidly and unequivocally verify the identity and purity of cyclopropanesulfonyl fluoride is a critical first step in any research endeavor. Infrared (IR) spectroscopy provides a simple, non-destructive, and highly informative method to achieve this.
Molecular Structure and Vibrational Analysis
The structure of cyclopropanesulfonyl fluoride combines a strained aliphatic ring with a strongly polar functional group. This combination gives rise to a distinct and predictable infrared spectrum.
Caption: Molecular structure of cyclopropanesulfonyl fluoride.
The IR spectrum can be logically divided into contributions from the cyclopropyl ring and the sulfonyl fluoride group.
Characteristic Vibrations of the Cyclopropyl Group
The strained three-membered ring has unique vibrational modes that distinguish it from other alkyl groups.
-
C-H Stretching Vibrations: Due to increased ring strain and sp² character in the C-H bonds, these stretches appear at a higher frequency than in typical alkanes. They are reliably found in the 3080-3040 cm⁻¹ region.[3]
-
Ring Deformations (Fingerprint Region): The cyclopropane ring undergoes complex, overlapping vibrations, including "breathing" and scissoring modes.[3] A characteristic band often appears near 1020 cm⁻¹ , which is highly indicative of the cyclopropyl moiety.[4]
Characteristic Vibrations of the Sulfonyl Fluoride Group
The -SO₂F group produces some of the most intense and easily identifiable peaks in the spectrum due to the large changes in dipole moment during vibration.
-
S=O Asymmetric and Symmetric Stretching: These are two of the strongest and most reliable absorptions.
-
Asymmetric Stretch (νₐₛ SO₂): A very strong band typically appears in the 1410-1380 cm⁻¹ range.
-
Symmetric Stretch (νₛ SO₂): A second strong band is found in the 1210-1175 cm⁻¹ range.
-
-
S-F Stretching: The sulfur-fluorine stretch gives rise to a medium-to-strong absorption in the 850-750 cm⁻¹ range.
Summary of Expected IR Absorptions
The following table consolidates the key diagnostic peaks for cyclopropanesulfonyl fluoride, providing a quick reference for spectral interpretation.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
| Cyclopropyl | C-H Stretch | 3080 - 3040 | Medium |
| Sulfonyl Fluoride | Asymmetric S=O Stretch | 1410 - 1380 | Strong |
| Sulfonyl Fluoride | Symmetric S=O Stretch | 1210 - 1175 | Strong |
| Cyclopropyl | Ring Deformation | ~1020 | Medium-Weak |
| Sulfonyl Fluoride | S-F Stretch | 850 - 750 | Medium-Strong |
Validated Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is the preferred sampling technique for liquid or solid samples like cyclopropanesulfonyl fluoride.[5] It requires minimal to no sample preparation, is non-destructive, and provides high-quality, reproducible spectra.[6][7] The method relies on measuring the absorption of an infrared evanescent wave that penetrates a small distance into the sample placed in direct contact with a high-refractive-index crystal (typically diamond).[6][8]
Instrumentation & Materials
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Accessory: Single-reflection diamond ATR accessory.
-
Sample: Cyclopropanesulfonyl fluoride, CAS 822-49-1.
-
Cleaning Supplies: Reagent-grade isopropanol and/or acetone; lint-free laboratory wipes.
Experimental Workflow
Caption: Standard Operating Procedure for ATR-FTIR analysis.
Step-by-Step Methodology
-
System Preparation & Background Scan:
-
Causality: The background scan is crucial as it measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench. This spectrum is later ratioed against the sample spectrum to remove these environmental and instrumental interferences, ensuring that the final spectrum contains only information from the sample.
-
Protocol:
-
Thoroughly clean the ATR diamond crystal surface with a lint-free wipe moistened with isopropanol, followed by a final rinse with acetone to ensure a dry, residue-free surface.
-
Run a "monitor scan" to confirm the crystal is clean (a flat line with no significant peaks).
-
Acquire the background spectrum. A typical setting is 32 co-added scans at a resolution of 4 cm⁻¹.
-
-
-
Sample Analysis:
-
Causality: Direct and intimate contact between the sample and the ATR crystal is required for the evanescent wave to penetrate the sample and generate a spectrum.[6] For solid samples, a pressure clamp ensures this contact.
-
Protocol:
-
Place a small amount of cyclopropanesulfonyl fluoride (a single drop if liquid, a few crystals if solid) onto the center of the diamond crystal.[9]
-
If the sample is a solid, lower the pressure arm and apply consistent pressure to flatten the sample against the crystal.
-
Acquire the sample spectrum using the same acquisition parameters as the background scan.
-
-
-
Data Processing & Cleanup:
-
Causality: Raw ATR data requires a software-based "ATR correction." This mathematical function accounts for the wavelength-dependent depth of penetration of the IR beam, making peak intensities more comparable to those in a traditional transmission spectrum.
-
Protocol:
-
The software will automatically generate the final absorbance spectrum.
-
Apply an ATR correction algorithm if available in the software.
-
Perform a baseline correction if necessary to ensure the spectrum baseline is flat.
-
Use peak-picking tools to identify and label the precise wavenumbers of the absorption maxima.
-
Thoroughly clean the sample from the ATR crystal using the appropriate solvent and lint-free wipes.
-
-
Conclusion
The infrared spectrum of cyclopropanesulfonyl fluoride offers a rapid and highly reliable method for its identification. The presence of strong, characteristic bands for the sulfonyl fluoride group (νₐₛ S=O ~1400 cm⁻¹, νₛ S=O ~1200 cm⁻¹) alongside the distinctive C-H stretching (~3060 cm⁻¹) and ring deformation (~1020 cm⁻¹) modes of the cyclopropyl ring provides a unique spectral fingerprint. By employing the validated ATR-FTIR protocol detailed herein, researchers in drug discovery and chemical synthesis can confidently verify the structural integrity of this critical building block, ensuring the quality and success of their scientific endeavors.
References
-
doc brown's advanced organic chemistry revision notes. (n.d.). Infrared spectrum of cyclopropane C3H6. Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis [Image]. Retrieved from [Link]
-
NIST. (n.d.). Sulfuryl fluoride. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Egorov, O., & Rey, M. (2022). Elucidation of the Ro-Vibrational Band Structures in the Silicon Tetrafluoride Spectra from Accurate Ab Initio Calculations. International Journal of Molecular Sciences, 23(23), 15277. [Link]
- Khoudro, A., Zarouri, T., & Alhasno, M. (2023). Studying the Infrared Spectroscopy and Structural Properties of Compounds Fluoride that Blotched by in. Journal of Materials Science and Nanotechnology, 11(1), 104.
-
Royal Society of Chemistry. (2022). A general approach to nitrile- and sulfonyl fluoride-substituted cyclopropanes. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Slabey, V. A., & Welsh, P. H. (1952). Infrared Spectra in Identification of Derivatives of Cyclopropane. Journal of the American Chemical Society, 74(15), 3885–3886. [Link]
-
Fluorine notes. (n.d.). Quantitative determination of sulfonylfluoride group conversion in the copolymer of tetrafluoroethylene with per. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Facile synthesis of sulfonyl fluorides from sulfonic acids. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ACS Publications. (2007). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 84(4), 676. [Link]
-
AIP Publishing. (2022). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH 2 torsion. The Journal of Chemical Physics. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. Chemical Communications. Retrieved from [Link]
-
ACS Publications. (1951). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 23(10), 1412–1415. [Link]
-
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Chemical Society Reviews. Retrieved from [Link]
-
University of Washington. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-cyclopropyl-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
ACS Publications. (2023). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]
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- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]
Cyclopropanesulfonyl fluoride mass spectrometry
An In-Depth Technical Guide to the Mass Spectrometry of Cyclopropanesulfonyl Fluoride-Containing Molecules
Abstract
The cyclopropanesulfonyl fluoride moiety is rapidly emerging as a privileged electrophilic "warhead" in the design of covalent therapeutics and chemical biology probes. Its unique combination of aqueous stability and context-dependent reactivity with a broad range of nucleophilic amino acid residues makes it an invaluable tool for expanding the druggable proteome. Mass spectrometry is the cornerstone analytical technique for validating the mechanism and characterizing the selectivity of these covalent agents. This guide provides an in-depth exploration of the mass spectrometric principles, experimental workflows, and data interpretation strategies essential for researchers, scientists, and drug development professionals working with cyclopropanesulfonyl fluoride-based molecules. We will dissect the causality behind experimental choices, from initial confirmation of covalent modification to precise site-of-action mapping and quantitative target occupancy studies, providing a framework for robust and self-validating analytical protocols.
The Cyclopropanesulfonyl Fluoride Moiety: A Privileged Covalent Warhead
The field of drug discovery is witnessing a renaissance in covalent inhibitors, molecules that form a permanent bond with their protein target.[1][2] This irreversible action can lead to enhanced potency, prolonged duration of effect, and the ability to target shallow binding pockets often considered "undruggable." Within this class, the sulfonyl fluoride (SF) group has garnered significant interest.[3]
The Unique Chemistry of Sulfonyl Fluorides
Unlike more aggressive electrophiles, the SF group exhibits a finely tuned balance of stability in aqueous environments (like physiological conditions) and reactivity within the specific microenvironment of a protein binding pocket.[4][5] This reactivity is governed by a mechanism known as Sulfur(VI) Fluoride Exchange (SuFEx), a form of click chemistry.[3][6] The reaction is highly dependent on the proximity and orientation of a nucleophilic amino acid side chain, which attacks the electrophilic sulfur atom, displacing the fluoride ion.[6] A key advantage of SF-based warheads is their ability to react not only with the canonical cysteine but also with a diverse set of residues including tyrosine, lysine, histidine, serine, and threonine, vastly expanding the scope of potential protein targets.[7][8]
The Role of the Cyclopropane Ring
The incorporation of a cyclopropane ring introduces conformational rigidity, a desirable trait in drug design that can improve binding affinity and selectivity.[9] Fluorinated cyclopropanes are particularly sought-after pharmacophores, as the inclusion of fluorine can enhance metabolic stability and cell permeability.[9][10] The combination of the cyclopropane scaffold with the sulfonyl fluoride warhead creates a compact, potent, and versatile covalent modifier.
Core Principles of Mass Spectrometry for Covalent Probe Analysis
Mass spectrometry (MS) is indispensable for studying covalent inhibitors. It allows for the direct detection of the mass change that occurs when a molecule permanently binds to its protein target. High-resolution mass spectrometry is crucial for this work, providing the accuracy needed to confirm molecular formulas and distinguish subtle mass changes.
-
Ionization Techniques : For large biomolecules like proteins, "soft" ionization techniques are required to prevent their destruction upon entering the gas phase. Electrospray Ionization (ESI) is the premier method for this purpose.[11] In ESI, a sample solution is passed through a high-voltage capillary, creating a fine mist of charged droplets.[11] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase with minimal fragmentation, preserving the intact protein-inhibitor complex.[11]
-
Mass Analyzers : To achieve the necessary precision, high-resolution mass analyzers are paramount. Orbitrap and Time-of-Flight (TOF) analyzers are favored for their ability to measure mass-to-charge ratios (m/z) with high accuracy (typically <5 ppm), allowing for unambiguous confirmation of covalent adduct formation.
-
Tandem Mass Spectrometry (MS/MS) : While intact mass analysis confirms if a reaction occurred, tandem MS is used to determine where it occurred. In this technique, a specific ion of interest (e.g., a modified peptide) is isolated, fragmented (most commonly via Collision-Induced Dissociation, CID), and the resulting fragment ions are analyzed. This "bottom-up" proteomics approach is the gold standard for identifying the exact site of modification on a protein.
Experimental Design & Workflow
A robust, multi-stage workflow is essential for the comprehensive characterization of a cyclopropanesulfonyl fluoride-based covalent inhibitor. The process is designed as a self-validating system, where each stage provides evidence that informs the next.
Caption: A multi-phase mass spectrometry workflow for characterizing covalent inhibitors.
Objective 1: Confirming Covalent Modification (Intact Protein Analysis)
Causality: The first and most direct question is whether the compound covalently modifies the target protein. Intact protein analysis provides a rapid and clear answer by measuring the total mass of the protein before and after incubation with the inhibitor. A successful covalent reaction will result in a predictable increase in the protein's mass.
Experimental Protocol:
-
Incubation: Incubate the purified target protein with the cyclopropanesulfonyl fluoride-containing compound at a suitable molar ratio (e.g., 1:5 protein:compound) for a defined period (e.g., 1-4 hours) at a controlled temperature (e.g., 37°C). Include a vehicle control (e.g., DMSO) under identical conditions.
-
Sample Cleanup: Crucially, remove excess, non-covalently bound compound. This is typically achieved using a desalting column (e.g., a C4 ZipTip®) or buffer exchange spin column.
-
LC-MS Analysis: Analyze the samples using a liquid chromatography system coupled to a high-resolution mass spectrometer. The LC step separates the protein from remaining impurities.
-
Data Analysis: The raw ESI-MS data will show a distribution of multiply charged ions. Use deconvolution software (e.g., MagTran, Thermo BioPharma Finder™) to convert this m/z spectrum into a true mass spectrum showing the neutral mass of the protein. Compare the mass of the treated protein to the control.
Self-Validation: The observed mass shift must match the theoretically calculated mass of the added fragment. For a cyclopropanesulfonyl fluoride warhead reacting with a protein, the added mass is the mass of the cyclopropanesulfonyl group (C3H5SO2), as HF is lost during the reaction.
| Component | Formula | Molecular Weight (Da) |
| Cyclopropanesulfonyl fluoride | C3H5FO2S | 124.14 |
| Hydrogen Fluoride (Leaving Group) | HF | 20.01 |
| Expected Mass Adduct | C3H5O2S | 104.13 |
| Caption: Table of expected mass shifts for covalent modification. |
Objective 2: Identifying the Site of Modification (Peptide Mapping)
Causality: Knowing that modification occurred is insufficient; we must identify the specific amino acid residue that acted as the nucleophile. This confirms the binding site and validates the structural hypothesis of the inhibitor's mechanism. Targeted mass spectrometry provides the necessary resolution to pinpoint this location.[1]
Experimental Protocol:
-
Protein Denaturation & Digestion: Following incubation and removal of excess compound, denature the protein sample (e.g., with urea or rapigest), reduce disulfide bonds (DTT), and alkylate free cysteines (iodoacetamide). Digest the protein into smaller peptides using a specific protease, most commonly trypsin.
-
LC-MS/MS Analysis: Separate the complex peptide mixture using reverse-phase liquid chromatography (typically over a 30-90 minute gradient) coupled directly to the mass spectrometer. The MS should be operated in a data-dependent acquisition (DDA) mode, where it automatically selects the most intense peptide ions from a full MS scan for fragmentation (MS/MS).
-
Database Searching: Use specialized software (e.g., MaxQuant, Proteome Discoverer™, Mascot) to search the acquired MS/MS spectra against the known sequence of the target protein. The search parameters must be configured to look for peptides containing a "variable modification" corresponding to the mass of the cyclopropanesulfonyl adduct (+104.13 Da) on all potential nucleophilic residues (S, T, Y, K, H, C).
Self-Validation: A high-confidence peptide-spectrum match (PSM) for a modified peptide is required. This is validated by a continuous series of b- and y-fragment ions in the MS/MS spectrum that allows for the unambiguous assignment of the modification to a single amino acid residue.
Objective 3: Quantifying Target Occupancy
Causality: In a biological context, especially in cells or tissues, it is critical to understand the degree to which the target protein is engaged by the drug.[12] This dose-dependent measure of target occupancy is a key pharmacodynamic (PD) marker. Mass spectrometry can provide this quantitative data by comparing the abundance of modified versus unmodified peptides.
Experimental Protocol:
-
Sample Preparation: Treat cells or animal models with the inhibitor at varying concentrations or time points. Lyse the cells/tissues and perform the same protein digestion workflow as described in 3.2.
-
LC-MS/MS Analysis: Analyze the peptide samples using a quantitative proteomics strategy. Label-free quantification (LFQ) is a common approach where the peak area or intensity of the extracted ion chromatogram (XIC) for both the modified and unmodified versions of the target peptide is measured.
-
Data Analysis: Calculate the percent occupancy for each condition using the formula: % Occupancy = [Intensity of Modified Peptide] / ([Intensity of Modified Peptide] + [Intensity of Unmodified Peptide]) * 100 Plotting occupancy versus inhibitor concentration allows for the determination of an EC50 value.
Self-Validation: The assay should include multiple unique peptides from the target protein as internal controls that are not expected to be modified. Their signals should remain constant across all treatment conditions, confirming that observed changes are specific to the target site.
Predicted Fragmentation of the Cyclopropanesulfonyl Moiety
While analyzing MS/MS data, understanding the fragmentation pattern of the modifying group itself is crucial for confident identification. Based on the principles of mass spectrometry, the cyclopropanesulfonyl adduct is expected to yield characteristic fragment ions and neutral losses.[13]
Caption: Predicted fragmentation pathways for a peptide modified by a cyclopropanesulfonyl group.
In a typical CID experiment, the primary fragmentation events would involve the cleavage of the most labile bonds. We can predict:
-
Loss of SO₂: A common fragmentation pathway for sulfonyl compounds is the neutral loss of sulfur dioxide (SO₂), which would result in a mass difference of approximately 63.96 Da.
-
Cyclopropane Ring Opening/Fragmentation: The strained cyclopropane ring can fragment, potentially leading to a neutral loss of cyclopropene (C₃H₄, ~40.03 Da) or other C₃ fragments.
-
Cleavage at the Amino Acid: The bond between the amino acid side chain and the sulfur atom may cleave, leaving the peptide with a mass addition corresponding to SO₂ (~63.96 Da) or other fragments.
The presence of these characteristic losses in an MS/MS spectrum provides a secondary layer of validation for the identification of a cyclopropanesulfonyl-modified peptide.
Conclusion
The cyclopropanesulfonyl fluoride moiety represents a powerful tool in modern covalent drug discovery. A thorough and rigorous application of mass spectrometry is not merely supportive but fundamental to the success of any research program utilizing this chemistry. By systematically confirming covalent modification, identifying the precise site of interaction, and quantifying target engagement, researchers can build a comprehensive and self-validating data package. This in-depth characterization is essential for establishing structure-activity relationships, optimizing lead compounds, and ultimately developing safer and more effective covalent medicines.
References
- National Institutes of Health (NIH). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- Singh, N. (2021). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70. YouTube.
- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. Royal Society of Chemistry.
- Request PDF. Fluorinated cyclopropanes: Synthesis and chemistry of the aryl a,b,b-trifluorocyclopropane motif. ResearchGate.
- ResearchGate. High-Resolution Elemental Mass Spectrometry Using LC-ICP-Nanospray-Orbitrap for Simultaneous and Species-Independent Quantitation of Fluorinated and Chlorinated Compounds.
- ACS Publications. (2023). Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry. Analytical Chemistry.
- ResearchGate. (2026). Liquid Chromatography‐Tandem Mass Spectrometry Methods for Rapid Measurement of the Molar Activity (Am) of Cyclotron‐Produced [F]Fluoride and Derived Radiotracers.
- PMC. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome.
- Request PDF. A general approach to nitrile- And sulfonyl fluoride-substituted cyclopropanes.
- ScienceDirect. High-resolution elemental mass spectrometry using LC-ICP-nanospray- Orbitrap for simultaneous and species-independent quantitation of fluorinated and chlorinated compounds.
- NIH. (2024). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. PMC.
- ACS Publications. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
- PubMed. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification.
- PubMed. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads.
- Royal Society of Chemistry. A general approach to nitrile- and sulfonyl fluoride-substituted cyclopropanes. Organic & Biomolecular Chemistry.
- PubMed Central. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism.
- ResearchGate. (2025). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- National Institutes of Health (NIH). (2026). Click Chemistry for Natural Product-Inspired Covalent Drug Discovery. PMC.
- PubMed. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation.
- National Institutes of Health (NIH). Advances in sulfonyl exchange chemical biology: expanding druggable target space.
- PubMed Central. Advances in covalent drug discovery.
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Theoretical and Practical Properties of Cyclopropanesulfonyl Fluoride
Executive Summary
Cyclopropanesulfonyl fluoride (CPSF) represents a privileged scaffold in the rapidly evolving domain of Sulfur-Fluoride Exchange (SuFEx) click chemistry. Unlike its aryl counterparts (e.g., phenylmethylsulfonyl fluoride, PMSF), CPSF offers a unique intersection of metabolic stability, compact steric footprint, and tunable electrophilicity. This guide provides a comprehensive analysis of the theoretical and physicochemical properties of CPSF, establishing its utility as a covalent warhead for targeting non-catalytic amino acid residues (Tyr, Lys, His, Ser) in drug discovery.
Molecular Architecture & Electronic Theory
Geometric Strain and Orbital Hybridization
The cyclopropane ring introduces significant angular strain (~27.5 kcal/mol), resulting in unique orbital hybridization described by the Walsh Orbital model .
-
Endocyclic Bonds: The C-C bonds in the ring possess high p-character (approx.
), creating "banana bonds" that are chemically distinct from unstrained alkanes. -
Exocyclic Bonds: To compensate, the C-S bond exhibits increased s-character (approx.
), leading to a shorter and stronger bond compared to linear alkyl sulfonyl fluorides.
The Sulfur-Fluoride (S-F) Bond
The S(VI)-F bond in CPSF is the linchpin of its stability-reactivity profile.[1][2]
-
Bond Length: Theoretical calculations and X-ray diffraction data place the S-F bond length in the range of 1.53–1.56 Å .
-
Hyperconjugation: The bond is stabilized by strong
and hyperconjugative interactions. This electronic locking mechanism renders the S-F bond resistant to reduction and hydrolysis under physiological conditions, a property defined as "biocompatible stability." -
Dipole Moment: The sulfonyl group is highly polar, but the symmetric nature of the cyclopropyl ring (acting as a weak electron donor via
-conjugation) modulates the electrophilicity of the sulfur center, preventing non-specific reactivity with off-target nucleophiles.
Physicochemical Profile (Predicted & Experimental)
| Property | Value / Description | Implication |
| Molecular Formula | C₃H₅FO₂S | Compact fragment |
| Molecular Weight | 124.13 g/mol | High Ligand Efficiency (LE) |
| Physical State | Liquid (at STP) | Easy handling in synthesis |
| Density | ~1.31 g/mL | - |
| LogP (Predicted) | ~0.5 - 0.8 | Favorable membrane permeability |
| Bond Angles (Ring) | 60° (Theoretical) | High steric accessibility |
| Hydrolytic Stability | t½ > 24h (pH 7.4, 37°C) | Suitable for cellular assays |
Reactivity Profile: The SuFEx Paradigm
CPSF operates under the principles of SuFEx chemistry, a "click" reaction distinct from traditional nucleophilic substitution.
Mechanism of Activation
Unlike sulfonyl chlorides, which are prone to rapid hydrolysis, CPSF requires specific activation to react.
-
Silicon-Assisted Activation: In synthetic contexts, silyl ethers activate the fluoride leaving group.
-
Protein-Templated Activation: In biological systems, the specific microenvironment of a protein pocket (e.g., hydrogen bonding network, oxyanion hole) can catalyze the departure of the fluoride ion, allowing specific covalent modification of nucleophilic side chains.
Selectivity Window
The "Goldilocks" reactivity of CPSF allows it to distinguish between:
-
Solvent Water: Inert (High activation energy barrier).
-
Target Nucleophile: Reactive (lowered barrier via proximity effect).
Target Residues:
-
Tyrosine (Tyr): Phenolic hydroxyls are excellent SuFEx partners.
-
Lysine (Lys): Epsilon-amines react under basic conditions or active site catalysis.
-
Serine (Ser): Catalytic serines in proteases.
-
Histidine (His): Imidazole nitrogens.
Visualization: SuFEx Reaction Pathway
Figure 1: Mechanistic pathway of SuFEx-mediated protein modification by CPSF.
Synthetic Methodologies
Route A: Fluorination of Sulfonyl Chlorides (Standard)
This is the classical route for generating sulfonyl fluorides.
-
Precursor: Cyclopropanesulfonyl chloride.[3]
-
Reagent: Potassium Bifluoride (KHF₂) or Potassium Fluoride (KF).
-
Solvent: Acetonitrile/Water or Acetone.
-
Mechanism: Halogen exchange (
-like at Sulfur).
Protocol:
-
Dissolve cyclopropanesulfonyl chloride (1.0 eq) in MeCN.
-
Add saturated aqueous KHF₂ (2.0 eq) dropwise at 0°C.
-
Stir at room temperature for 4–12 hours.
-
Extract with EtOAc, wash with brine, and concentrate.
-
Validation: ¹⁹F NMR (typically singlet ~ +65 ppm relative to CFCl₃).
Route B: Corey-Chaykovsky Cyclopropanation (Advanced)
A more recent and versatile approach allows for the construction of the cyclopropane ring bearing the sulfonyl fluoride moiety, enabling the synthesis of complex derivatives.
Workflow:
-
Substrate:
-Unsaturated sulfonyl fluoride (e.g., ethenesulfonyl fluoride derivatives). -
Reagent: Trimethylsulfoxonium iodide (TMSOI) + Base (NaH or KOtBu).
-
Mechanism: Formation of sulfur ylide, Michael addition to the alkene, followed by intramolecular ring closure and expulsion of DMSO.
Visualization: Synthesis Workflow
Figure 2: Primary synthetic routes for accessing CPSF and its derivatives.
Applications in Drug Discovery[5][6]
Fragment-Based Drug Discovery (FBDD)
CPSF serves as an ideal "covalent fragment." Its small size allows it to probe shallow pockets on protein surfaces.
-
Strategy: Screen a library of CPSF-tagged fragments against a target protein using Mass Spectrometry (Intact Protein MS).
-
Hit Validation: A mass shift corresponding to the fragment minus fluoride confirms covalent engagement.
Chemical Probes
CPSF can be appended to a known reversible inhibitor to convert it into an irreversible probe. This is useful for:
-
Target Occupancy Studies: Assessing how much target is engaged in vivo.
-
Selectivity Profiling: Using chemoproteomics to identify off-target modifications.
References
-
Sharpless, K. B., et al. (2014).[4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link
-
Qin, H., et al. (2021).[5][6][7] "A general approach to nitrile- and sulfonyl fluoride-substituted cyclopropanes."[6] Organic & Biomolecular Chemistry. Link
-
O'Hagan, D., et al. (2019).[8] "Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif." Chemical Communications.[8] Link
-
PubChem. "Cyclopropanesulfonyl fluoride (Compound)." National Library of Medicine. Link
Sources
- 1. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclopropanesulfonyl chloride 95 139631-62-2 [sigmaaldrich.com]
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Discovery and history of cyclopropanesulfonyl fluoride
From Synthetic Obscurity to SuFEx Utility
Executive Summary
Cyclopropanesulfonyl fluoride (C3H5FO2S) represents a specialized class of sulfur(VI) electrophiles that has transitioned from a niche synthetic intermediate to a high-value "hub" reagent in modern drug discovery. Historically overshadowed by its chloride counterpart, this compound has gained prominence through the "SuFEx" (Sulfur-Fluoride Exchange) click chemistry revolution initiated by Sharpless et al. in 2014.
Unlike sulfonyl chlorides, which are prone to rapid hydrolysis and indiscriminate reactivity, cyclopropanesulfonyl fluoride exhibits a unique "stability-reactivity" profile.[1] It remains inert to water and mild nucleophiles but reacts specifically with protein residues (Tyr, Lys, Ser, His) under defined conditions. This guide details its chemical genesis, synthetic protocols, and application as a covalent warhead in medicinal chemistry.[2]
Historical Context: The Rise of S(VI)-F Chemistry[3]
The history of cyclopropanesulfonyl fluoride is best understood as a two-phase evolution: the Classical Era of general sulfonyl fluorides and the Modern Era of SuFEx utility.
Phase I: The Classical Era (1927–2013)
The fundamental chemistry of sulfonyl fluorides was established by Wilhelm Steinkopf in 1927. Steinkopf observed that replacing the chloride in sulfonyl chlorides with fluoride (using ammonium fluoride) dramatically altered the compound's stability. While sulfonyl chlorides reacted violently with amines and water, the corresponding fluorides were surprisingly stable, often requiring elevated temperatures to react.
-
Key Observation: The S–F bond energy (approx. 130 kcal/mol) is significantly higher than the S–Cl bond, rendering the sulfur center less electrophilic towards "hard" nucleophiles like water but still reactive towards specific "soft" nucleophiles or under catalysis.
-
The Cyclopropyl Gap: For decades, the cyclopropyl variant remained a laboratory curiosity, synthesized primarily via halogen exchange from cyclopropanesulfonyl chloride (CAS 139631-62-2) for fundamental physical organic studies regarding ring strain and bond angles.
Phase II: The SuFEx Revolution (2014–Present)
In 2014, K. Barry Sharpless and coworkers reintroduced sulfonyl fluorides as the foundation of SuFEx (Sulfur-Fluoride Exchange) , a new generation of click chemistry.
-
The "Sleeping Beauty" Effect: Cyclopropanesulfonyl fluoride was identified as a "hub" molecule. The cyclopropyl group adds a specific steric and electronic character (due to the Walsh orbitals of the strained ring) that modulates the reactivity of the sulfonyl center, making it distinct from simple methyl- or phenylsulfonyl fluorides.
-
Modern Utility: Today, it is used to create libraries of "SuFExable" fragments for covalent drug discovery, allowing researchers to probe protein binding pockets with a warhead that only engages when correctly positioned (proximity-driven reactivity).
Chemical Profile & Reactivity[1][4][5]
Table 1: Physicochemical Properties
| Property | Data |
| Chemical Name | Cyclopropanesulfonyl fluoride |
| CAS Number | 822-49-1 |
| Molecular Formula | C3H5FO2S |
| Molecular Weight | 124.13 g/mol |
| Physical State | Colorless Liquid |
| Boiling Point | ~140°C (Predicted) |
| Density | ~1.31 g/mL |
| Reactivity Class | S(VI) Electrophile / SuFEx Reagent |
| Stability | Hydrolytically stable at pH 7; reactive at pH > 8 or with catalysis |
Why Cyclopropyl?
The cyclopropyl group is not merely a spacer.[3][4] The ring strain (~27.5 kcal/mol) and the significant
-
Steric Bulk: It provides more steric hindrance than a methyl group but less than a phenyl group, offering a "Goldilocks" zone for fitting into protein pockets.
-
Electronic Modulation: The cyclopropyl group donates electron density into the sulfonyl group via hyperconjugation, subtly tuning the electrophilicity of the sulfur center compared to aliphatic chains.
Synthetic Protocols
Protocol A: Classical Chloride-Fluoride Exchange (Bifluoride Method)
The industry-standard method for converting sulfonyl chlorides to fluorides.
Reagents:
-
Cyclopropanesulfonyl chloride (1.0 equiv)
-
Potassium Bifluoride (KHF2) (saturated aq. solution) or Potassium Fluoride (KF)
-
Solvent: Acetonitrile (MeCN) or THF
Procedure:
-
Dissolution: Dissolve cyclopropanesulfonyl chloride in MeCN (0.5 M concentration).
-
Addition: Add a saturated aqueous solution of KHF2 (2.0 equiv) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC or 19F NMR (look for the disappearance of the chloride and appearance of a singlet around +65 ppm).
-
Workup: Dilute with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over Na2SO4, and concentrate.
-
Purification: The product is often pure enough for use; otherwise, purify via vacuum distillation.
Protocol B: Modern Pd-Catalyzed Cyclopropanation (Direct Synthesis)
A cutting-edge approach (2024) to access complex cyclopropyl sulfonyl fluorides directly from alkenes.
Reagents:
-
Alkyl sulfonyl fluoride reagent (acting as ambiphile)[6]
-
Catalyst: Pd(OAc)2 / Ligand system
Mechanism: This method utilizes the sulfonyl fluoride group as both an acidifying group (to form the carbanion) and an internal oxidant.[6] The Pd(II) catalyst facilitates a carbopalladation followed by oxidative addition to the C-SO2F bond, closing the cyclopropane ring while retaining the sulfonyl fluoride moiety.
Mechanism of Action: Visualized
Diagram 1: Synthesis & SuFEx Activation
The following diagram illustrates the synthesis of the compound and its subsequent activation mechanism in a biological context (SuFEx).
Caption: Figure 1. The synthetic pathway from chloride precursor to the fluoride reagent, followed by the SuFEx mechanism where a protein nucleophile displaces the fluoride ion to form a stable covalent bond.
Applications in Drug Discovery[8]
1. Covalent Inhibitor Design (TCIs)
Cyclopropanesulfonyl fluoride is used to design Targeted Covalent Inhibitors (TCIs) . Unlike Michael acceptors (e.g., acrylamides) which target Cysteine, sulfonyl fluorides have a broader residue scope:
-
Tyrosine (Tyr): Reacts via phenol exchange.
-
Lysine (Lys): Reacts via amine exchange (sulfonamide formation).
-
Histidine (His): Reacts via imidazole nitrogen.
Case Study Relevance: In the development of inhibitors for HCV NS3 protease , cyclopropyl sulfonamide moieties are critical pharmacophores. The sulfonyl fluoride variant allows researchers to convert these reversible inhibitors into irreversible probes to map the binding pocket or improve potency.
2. Chemical Biology Probes
The stability of the cyclopropanesulfonyl fluoride allows it to be used in live-cell environments. It does not react with the solvent (water) but "clicks" onto the target protein when bound in the active site. This "context-dependent reactivity" is the hallmark of SuFEx.
References
- Steinkopf, W. (1927). Über Aromatische Sulfofluoride. Journal für Praktische Chemie. (Foundational work on sulfonyl fluoride stability).
-
Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.
-
Thomson, B. J., et al. (2023).[7] Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications.[7]
-
Bhutani, P., et al. (2021).[2] A general approach to nitrile- and sulfonyl fluoride-substituted cyclopropanes. Organic & Biomolecular Chemistry.
-
ChemRxiv. (2024). Alkyl Sulfonyl Fluorides as Ambiphiles in the Stereoselective, Palladium(II)-Catalyzed Cyclopropanation of Unactivated Alkenes.
-
Jones, L. H. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools. ACS Chemical Biology.
Sources
- 1. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclopropanesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Facile synthesis of sulfonyl fluorides from sulfonic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Cyclopropanesulfonyl Fluoride (CPSF): A Next-Generation SuFEx Warhead
Content Type: Technical Guide & Reactivity Overview Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists
Executive Summary: The "Goldilocks" Warhead
Cyclopropanesulfonyl fluoride (CPSF) represents a convergence of two powerful concepts in modern drug discovery: the Sulfur-Fluoride Exchange (SuFEx) reactivity of the sulfonyl fluoride group and the structural rigidity/metabolic stability of the cyclopropane ring.
Unlike highly reactive sulfonyl chlorides or less stable esters, CPSF functions as a "privileged warhead." It remains kinetically silent (latent) in aqueous physiological environments, resisting hydrolysis and non-specific reduction. Its electrophilicity is "unlocked" only upon specific protein binding events or under precise catalytic conditions, making it an ideal candidate for Targeted Covalent Inhibitors (TCIs) and Activity-Based Protein Profiling (ABPP) .
This guide details the physicochemical basis of CPSF reactivity, provides validated synthesis protocols, and outlines its application in covalent probe design.
Physicochemical Profile & Reactivity
The Stability-Reactivity Paradox
The utility of CPSF lies in its unique stability-reactivity profile, often described as the "Goldilocks" zone of covalency.
-
Hydrolytic Stability: The S(VI)–F bond is exceptionally strong (approx. 130 kcal/mol) and resistant to hydrolysis at neutral pH. This allows CPSF probes to circulate in biological systems without premature degradation, a significant advantage over sulfonyl chlorides or epoxides.
-
Context-Dependent Reactivity (SuFEx): While stable in solution, the S–F bond becomes highly reactive when placed in proximity to a nucleophile (Tyr, Lys, Ser, His) within a protein binding pocket. The reaction proceeds via a concerted substitution mechanism (associative
-like) rather than a dissociative one, often assisted by H-bonding in the active site that activates the fluoride leaving group. -
Cyclopropane Effects: The cyclopropane ring is not merely a passive linker.
-
Electronic: The Walsh orbitals of the cyclopropane ring can donate electron density into the sulfonyl group, subtly modulating the electrophilicity of the sulfur center compared to acyclic alkyl sulfonyl fluorides.
-
Steric/Conformational: The rigid
character of the cyclopropane ring vectors the warhead in a precise orientation, reducing the entropic penalty of binding and improving selectivity for specific pocket geometries.
-
Mechanism of Action: SuFEx-Mediated Covalent Capture
The reaction between CPSF and a protein nucleophile (e.g., Tyrosine phenol) is a classic SuFEx transformation.
Figure 1: Mechanism of Sulfur-Fluoride Exchange (SuFEx) between a protein nucleophile and CPSF. The reaction is driven by the specific binding environment rather than intrinsic high reactivity.
Synthesis of Cyclopropanesulfonyl Fluoride
Accessing the CPSF motif can be achieved through two primary routes. The Corey-Chaykovsky Cyclopropanation is the preferred method for generating complex, functionalized CPSF derivatives from ethenesulfonyl fluoride (ESF).
Method A: The "Advanced" Route (Corey-Chaykovsky)
This method allows for the direct installation of the cyclopropane ring onto a vinyl sulfonyl fluoride precursor. It is highly versatile for creating diversity at the cyclopropane carbons.[1]
Reagents:
-
Ethenesulfonyl Fluoride (ESF) [Commercially Available SuFEx Hub]
-
Trimethylsulfoxonium iodide (TMSOI)
-
Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)
-
Solvent: DMSO or DMF
Protocol:
-
Ylide Formation: In a flame-dried flask under
, suspend NaH (1.2 equiv) in dry DMSO. Add TMSOI (1.2 equiv) portion-wise at room temperature. Stir for 30–60 minutes until the solution becomes clear (formation of dimethylsulfoxonium methylide). -
Cyclopropanation: Cool the ylide solution to 0°C. Add Ethenesulfonyl Fluoride (1.0 equiv) dropwise (Caution: Exothermic).
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or
NMR (shift from vinyl sulfonyl fluoride ~ +65 ppm to cyclopropyl sulfonyl fluoride ~ +60-65 ppm range, distinct coupling pattern). -
Workup: Quench with saturated
, extract with EtOAc, wash with brine, and dry over . -
Purification: Flash chromatography (Hexanes/EtOAc). CPSF derivatives are generally stable on silica.
Method B: The "Classic" Route (Sulfonate-to-Fluoride)
Best for converting existing cyclopropanesulfonates or sulfonic acids into their fluoride counterparts.
Reagents:
-
Cyclopropanesulfonic acid sodium salt
-
Cyanuric Chloride (TCT) or XtalFluor-E
-
Potassium Bifluoride (
) -
Solvent: Acetonitrile (
)
Protocol:
-
Mix sodium cyclopropanesulfonate (1 equiv) with Cyanuric Chloride (1 equiv) in
. -
Reflux for 4–12 hours to generate the sulfonyl chloride in situ.
-
Add aqueous
(saturated) and stir at room temperature for rapid Cl F exchange. -
Isolate via extraction.
Figure 2: Dual synthetic pathways for accessing Cyclopropanesulfonyl Fluoride scaffolds. Method A is preferred for building complex libraries.
Experimental Protocol: Covalent Protein Labeling
This assay validates the ability of a CPSF-tagged probe to covalently modify a target protein.
Materials:
-
Recombinant Target Protein (e.g., 1–5
M final conc.) -
CPSF-Probe (10–100
M final conc.) -
Buffer: PBS pH 7.4 (Avoid buffers with high nucleophilicity like Tris if possible, though SF is generally compatible)
-
Analysis: Intact Protein LC-MS (Q-TOF or Orbitrap)
Step-by-Step Workflow:
-
Preparation: Dilute the CPSF-probe from a DMSO stock (typically 10 mM) into the protein solution. Ensure final DMSO concentration is <1%.
-
Incubation: Incubate at 37°C. Time points: 1h, 4h, 12h, 24h.
-
Note: CPSF kinetics are often slower than acrylamides; extended incubation may be required.
-
-
Quenching (Optional): For gel-based analysis, quench with SDS-loading buffer. For MS, direct injection is often possible if the reaction is clean.
-
Analysis (LC-MS):
-
Look for a mass shift of + [Probe MW - HF] .
-
The loss of HF (approx. 20 Da) is diagnostic of the SuFEx mechanism (S–F bond cleavage).
-
Calculation:
(Mass of HF).
-
Data Interpretation Table:
| Observation | Interpretation | Action |
| No Mass Shift | Probe is inactive or does not bind. | Check binding affinity ( |
| Mass Shift (+ Probe - HF) | Successful Covalent Labeling. | Confirm site of modification via tryptic digest MS/MS. |
| Mass Shift (+ Probe) | Non-covalent adduct or incorrect mechanism. | Verify if F is still present (unlikely for SuFEx). |
| Multiple Shifts | Promiscuous labeling. | Lower probe concentration; check for "super-nucleophiles" on surface. |
References
-
SuFEx Click Chemistry Discovery: Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 2014. Link
-
Sulfonyl Fluoride Stability & Reactivity: Dong, J., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angew. Chem. Int. Ed., 2014. (Detailed review of S-F bond properties). Link
-
Cyclopropanation of Sulfonyl Fluorides: Qin, H. L., et al. "A general approach to nitrile- and sulfonyl fluoride-substituted cyclopropanes."[1] Organic & Biomolecular Chemistry, 2020. Link
-
Covalent Protein Labeling with SuFEx: Jones, L. H. "Sulfonyl fluorides as privileged warheads in chemical biology." MedChemComm, 2015. Link
-
Ambiphilic Reactivity of Alkyl Sulfonyl Fluorides: "Alkyl sulfonyl fluorides as ambiphiles in the stereoselective palladium(II)-catalysed cyclopropanation." Nature Synthesis, 2023. Link
Sources
Methodological & Application
Application Note: Cyclopropanesulfonyl Fluoride (CPSF) for Covalent Protein Labeling
Executive Summary
Cyclopropanesulfonyl fluoride (CPSF) represents a specialized class of "scout fragments" within the Sulfur-Fluoride Exchange (SuFEx) chemical toolkit. Unlike traditional electrophiles (e.g., acrylamides, sulfonyl chlorides) that rely on inherent high reactivity, CPSF functions as a "sleeping beauty" warhead. It remains inert in aqueous physiological buffers but reacts rapidly and specifically when activated by the local microenvironment of a protein binding pocket.
This guide details the mechanistic basis, experimental protocols, and data analysis workflows for utilizing CPSF probes to map ligandable residues (Tyrosine, Lysine, Serine, Histidine) and develop covalent inhibitors.
Mechanism of Action: The SuFEx Paradigm
The "Context-Dependent" Reactivity
The defining feature of sulfonyl fluorides, particularly alkyl derivatives like CPSF, is their resistance to hydrolysis and general nucleophilic attack. Reaction requires transition state stabilization provided by the protein target itself.
-
Inert State: In solution, the S(VI)-F bond is stable due to the high bond energy and the shielding of the sulfur center.
-
Recognition: The cyclopropyl moiety (or the attached ligand) directs the probe into a protein pocket.
-
Activation: Specific residues (often backbone amides or side chains) form hydrogen bonds with the sulfonyl oxygens or the departing fluoride. This "pull-push" mechanism activates the sulfur center for nucleophilic attack.
-
Covalent Bond Formation: A proximal nucleophile (Tyr-OH, Lys-NH₂, Ser-OH) attacks the sulfur, ejecting fluoride to form a stable sulfonate or sulfonamide bond.
Why Cyclopropane?
The cyclopropyl group offers unique advantages over aryl sulfonyl fluorides:
-
Steric Minimalist: The small, rigid cyclopropane ring acts as a minimal steric footprint, allowing the probe to explore shallow or sterically restricted pockets that larger aryl-SF probes cannot access.
-
Electronic Modulation: The strain of the cyclopropane ring imparts distinct electronic properties to the sulfonyl group compared to standard alkyl chains, modulating reactivity to prevent non-specific "noise" labeling.
Mechanism Visualization
The following diagram illustrates the transition from inert probe to covalent adduct.
Caption: The SuFEx reaction trajectory. Note that activation (red) is strictly dependent on the protein microenvironment, ensuring specificity.
Comparative Analysis of Covalent Warheads
Selecting the right warhead is critical for experimental success. CPSF occupies a niche for "residue-agnostic" but "site-specific" labeling.
| Feature | Cyclopropanesulfonyl Fluoride (CPSF) | Aryl Sulfonyl Fluoride | Acrylamide | Sulfonyl Chloride |
| Primary Target | Tyr, Lys, Ser, His, Thr | Tyr, Lys, Ser, His | Cys (Thiol) | Non-specific (Lys/Cys/Tyr) |
| Reactivity | Low (Context-Dependent) | Moderate (Context-Dependent) | Moderate to High | Very High (Indiscriminate) |
| Aqueous Stability | High (>24h in PBS) | High (>12h in PBS) | High | Low (Hydrolyzes rapidly) |
| Steric Footprint | Small / Compact | Medium / Planar | Small | Small |
| Mechanism | SuFEx (Hard Nucleophiles) | SuFEx (Hard Nucleophiles) | Michael Addition (Soft) | Nucleophilic Substitution |
| Key Application | Fragment Screening, Deep Pocket Mapping | Ligand-Directed Labeling | Kinase Inhibitors | General reagent (rarely probes) |
Experimental Protocol: Chemoproteomic Profiling
This protocol describes the use of an alkyne-tagged CPSF probe for global proteomic profiling.
Reagents & Equipment
-
Probe: Alkyne-functionalized Cyclopropanesulfonyl Fluoride (stock 50 mM in DMSO).
-
Lysis Buffer: PBS (pH 7.4) or HEPES (50 mM, pH 7.5), 0.1% Triton X-100. Avoid amine-heavy buffers like Tris at high pH if targeting Lysine, though SF is generally robust.
-
Click Reagents: TBTA (Ligand), CuSO₄, TCEP (Reductant), Azide-Biotin (Tag).
-
Enrichment: Streptavidin-Agarose beads.
-
Digestion: Sequencing grade Trypsin.
Step-by-Step Workflow
Step 1: Proteome Preparation
-
Lyse cells (e.g., HeLa, HEK293) in Lysis Buffer.
-
Clarify lysate by centrifugation (15,000 x g, 10 min, 4°C).
-
Adjust protein concentration to 1–2 mg/mL .
Step 2: Probe Incubation (The Labeling Event)
-
Add CPSF-Alkyne probe to lysate.
-
Screening Concentration: 10–100 µM.
-
Targeted Concentration: 1–10 µM (if ligand-directed).
-
-
Incubate at 37°C for 1 to 4 hours .
-
Note: Unlike highly reactive electrophiles, SuFEx often requires longer incubation to allow the "sampling" of the pocket and transition state stabilization.
-
-
No Quenching Needed: The probe does not react with water, so quenching is unnecessary before the Click step, though excess probe can be removed via gel filtration if desired (usually skipped).
Step 3: Copper-Catalyzed Click Chemistry (CuAAC)
-
Add the following reagents in order (final concentrations):
-
Azide-Biotin: 100 µM
-
TBTA: 100 µM
-
CuSO₄: 1 mM
-
TCEP: 1 mM (Freshly prepared)
-
-
Vortex and incubate at Room Temperature for 1 hour with gentle rotation.
-
Precipitate proteins using cold Methanol/Chloroform (4:1:3 ratio) to remove excess reagents. Wash pellet 2x with cold Methanol.
Step 4: Enrichment & On-Bead Digestion
-
Resuspend protein pellet in 1.2% SDS/PBS (sonicate if necessary).
-
Dilute to 0.2% SDS with PBS.
-
Incubate with Streptavidin beads (50 µL slurry) for 2 hours at RT.
-
Wash beads stringently:
-
1x 1% SDS
-
1x 6M Urea
-
3x PBS
-
-
Reduction/Alkylation: Treat beads with 10 mM DTT (30 min, 56°C) followed by 50 mM Iodoacetamide (20 min, dark).
-
Digestion: Add Trypsin (1 µg) in 50 mM Ammonium Bicarbonate. Incubate overnight at 37°C.
Step 5: LC-MS/MS Analysis
-
Collect supernatant (peptides).
-
Desalt using C18 StageTips.
-
Analyze via LC-MS/MS (e.g., Orbitrap).
-
Data Search: Set "Cyclopropanesulfonyl" (+ probe mass) as a variable modification on Tyr, Lys, Ser, His, Thr.
Workflow Visualization
Caption: Step-by-step Chemical Proteomics workflow for CPSF probes.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Labeling Efficiency | Incubation time too short. | SuFEx is slower than acrylamides. Increase incubation to 4–12 hours. |
| High Background | Non-specific hydrophobic binding. | Increase wash stringency (use 6M Urea or high detergent washes) during bead enrichment. |
| No MS Signals | Incorrect mass modification set. | Verify the exact mass shift of the reacted probe (Probe MW - HF). Remember Fluoride is the leaving group. |
| Precipitation during Click | High probe concentration. | Lower probe concentration or ensure DMSO concentration stays <1% during incubation. |
References
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
-
Jones, L. H. (2025). "Advances in sulfonyl exchange chemical biology: expanding druggable target space." Chemical Science. [Link]
-
Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]
-
Hett, E. C., et al. (2017). "Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes."[1] Journal of the American Chemical Society. [Link][1]
-
Gao, Q., et al. (2020). "Structure-based design and analysis of SuFEx chemical probes." Natural Product Reports. [Link]
Sources
Application Note: Cyclopropanesulfonyl Fluoride (CPSF) in Organic Synthesis
Executive Summary
Cyclopropanesulfonyl fluoride (CPSF) represents a convergence of two powerful concepts in modern medicinal chemistry: the SuFEx (Sulfur-Fluoride Exchange) click chemistry paradigm and the cyclopropyl pharmacophore .
Unlike its chloride counterpart, CPSF possesses a unique "Goldilocks" reactivity profile.[1] It is remarkably stable toward hydrolysis and reduction—surviving aqueous workups and catalytic hydrogenation—yet reacts with absolute specificity toward nucleophiles (phenols, amines) under defined activation conditions.[1] This guide details the handling, synthesis, and application of CPSF as a modular building block for covalent probes and high-throughput library generation.
Part 1: Chemical Profile & Stability[1][2]
The Fluoride Advantage
The sulfonyl fluoride bond (
| Feature | Cyclopropanesulfonyl Chloride (Cl) | Cyclopropanesulfonyl Fluoride (F) |
| Hydrolytic Stability | Low (Hydrolyzes in water/moisture) | High (Stable in water/buffer at pH 7) |
| Reductive Stability | Low (Reduces to thiol/sulfinate) | High (Survives Pd/C, LiAlH4 often) |
| Selectivity | Reacts indiscriminately with nucleophiles | Reacts only upon activation (SuFEx) |
| Physical State | Liquid, lachrymator | Liquid, generally non-lachrymatory |
The Cyclopropyl Pharmacophore
Incorporating the cyclopropyl group via CPSF offers distinct medicinal chemistry advantages:
-
Conformational Restriction: The rigid
-like character of the cyclopropyl ring restricts the vector of the sulfonyl group, often improving binding affinity compared to flexible isopropyl analogs. -
Metabolic Stability: The cyclopropyl ring blocks
-hydroxylation, a common metabolic clearance pathway for alkyl chains.[1] -
Sigma-Hole Interactions: The specific geometry of the cyclopropyl sulfonyl motif allows for unique non-covalent interactions in protein binding pockets.
Part 2: Synthesis of the Reagent (CPSF)
While CPSF is commercially available, in-house preparation from the cheaper chloride is a standard cost-saving workflow.[1]
Protocol A: Fluorination of Cyclopropanesulfonyl Chloride
Principle: A biphasic substitution using Potassium Bifluoride (
Reagents:
-
Cyclopropanesulfonyl chloride (1.0 equiv)
-
Potassium Bifluoride (
) (2.0 equiv) -
Solvent: Acetonitrile (
) / Water (1:1 v/v)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve
in water. -
Addition: Add an equal volume of
, followed by the dropwise addition of cyclopropanesulfonyl chloride at . -
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir vigorously for 4–6 hours. Note: Monitor by TLC or
-NMR (signal appearance at ~ +65 ppm). -
Workup: Dilute with Ethyl Acetate (
).[1] Wash the organic layer with water ( ) and brine ( ). -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: The crude material is often pure enough (>95%).[1] If necessary, distill under vacuum (bp approx. 50–60°C at 10 mmHg).[1]
Part 3: SuFEx Click Chemistry Applications
The core utility of CPSF lies in its ability to "click" with nucleophiles.[1] We utilize two primary activation modes: Silicon-Assisted (for ethers) and Base-Promoted (for amines/phenols).[1]
Mechanism of Activation
The reaction is driven by the thermodynamic stability of the Silicon-Fluoride bond (in Si-SuFEx) or the stabilization of the transition state by specific bases (DBU, BEMP).
Figure 1: Dual activation pathways for Cyclopropanesulfonyl Fluoride.[1] The Si-pathway is driven by the formation of the strong Si-F bond (
Protocol B: Synthesis of Cyclopropyl Sulfonates (O-SuFEx)
Use this protocol to attach the cyclopropylsulfonyl motif to phenolic payloads (e.g., fluorophores, drugs).
Reagents:
-
Phenolic Substrate (1.0 equiv)
-
CPSF (1.2 equiv)
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
Methodology:
-
Dissolve the phenol in anhydrous DCM (
).[1] -
Add CPSF (1.2 equiv) in one portion.[1]
-
Add DBU dropwise at RT.[1] Caution: Mild exotherm possible.
-
Stir for 1–2 hours. Reaction is usually rapid.[1]
-
Quench: Add dilute HCl (
) to neutralize DBU. -
Extraction: Extract with DCM. The sulfonate product is stable and can be purified via silica gel chromatography (unlike sulfonates formed from chlorides, which can be labile).
Protocol C: Synthesis of Cyclopropyl Sulfonamides (N-SuFEx)
Sulfonamides are notoriously difficult to synthesize from fluorides due to the low nucleophilicity of amines toward the hard S(VI) center. We utilize a Calcium Triflimide activation or Silyl-Amine exchange.[1]
Reagents:
-
Primary/Secondary Amine (1.0 equiv)
-
CPSF (1.5 equiv)
-
Additive:
(20 mol%) OR DBU (2.0 equiv) -
Solvent: DMSO or DMF (Polar solvents assist the transition state)
Methodology:
-
Mix Amine and CPSF in DMSO.
-
Add DBU (for simple amines) or
(for sterically hindered/unreactive amines).[1] -
Heat to
for 12 hours. Note: Higher temperature is required compared to O-SuFEx.[1] -
Workup: Dilute with water, extract with EtOAc.[1]
Part 4: Medicinal Chemistry & Covalent Inhibition[3][4]
CPSF is not just a building block; it is a "warhead" precursor.[1] The sulfonyl fluoride moiety can act as a Targeted Covalent Inhibitor (TCI) .[1]
The Specificity Filter
Unlike acrylamides (which target Cysteine), Sulfonyl Fluorides target specific residues based on the local protein environment:
-
Tyrosine/Serine: Reacts if the phenol/hydroxyl is activated by a neighboring basic residue.[1]
-
Lysine: Reacts via specific geometry alignment (SuFEx).[1]
-
Histidine: Reacts in rare cases of specific protonation states.[1]
Library Generation Workflow
When designing a library to probe a biological target, use CPSF to generate a "Cyclopropyl-Sulfonyl" diversity set.[1]
Figure 2: Strategic workflow for utilizing CPSF in drug discovery. Path A utilizes the fluoride as a reactive warhead, while Path B utilizes the reagent to install the stable cyclopropyl sulfonamide pharmacophore.
Part 5: References
-
Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
-
Dong, J., et al. (2014).[1] "SuFEx-Based Synthesis of Polysulfates." Angewandte Chemie. [Link]
-
Jones, L. H., et al. (2016).[1] "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." ACS Chemical Biology. [Link]
-
Wermuth, C. G. (2008).[1] "The Practice of Medicinal Chemistry." Elsevier.[1] (Reference for Cyclopropyl pharmacophore properties). [Link]
Sources
Use of cyclopropanesulfonyl fluoride in fragment-based drug discovery
Application Note: Cyclopropanesulfonyl Fluoride (CPSF) in Covalent Fragment-Based Drug Discovery
Abstract
This guide details the application of Cyclopropanesulfonyl Fluoride (CPSF) as a privileged electrophilic warhead in Fragment-Based Drug Discovery (FBDD). Unlike traditional cysteine-targeting acrylamides, CPSF leverages Sulfur-Fluoride Exchange (SuFEx) chemistry to target a broader range of nucleophiles (Tyr, Lys, Ser, His) with "context-dependent" reactivity. This note provides a comprehensive workflow for designing CPSF-functionalized libraries, executing high-throughput Intact Protein LC-MS screening, and validating hits via X-ray crystallography.
Introduction: The Renaissance of Covalent FBDD
Traditional FBDD relies on high-concentration screening of weak affinity binders (
Why Cyclopropanesulfonyl Fluoride (CPSF)? While aryl sulfonyl fluorides are common, the cyclopropyl variant (CAS 10147-46-3) offers distinct advantages for "beyond-cysteine" targeting:
-
Tunable Reactivity: Alkyl sulfonyl fluorides are generally less reactive than their aryl counterparts, reducing non-specific labeling (promiscuity). They act as "sleeping beauties," reacting only when precisely positioned within a catalytic or binding pocket.
-
Metabolic Stability: The cyclopropyl group is metabolically robust compared to linear alkyl chains and provides unique steric bulk that can fill hydrophobic sub-pockets.
-
Structural Rigidity: The
character of the cyclopropane ring offers a defined vector for fragment growth, distinct from flat aromatic warheads.
Mechanism of Action: SuFEx-Mediated Ligation
The core mechanism is the nucleophilic substitution at the Sulfur(VI) center. Unlike sulfonyl chlorides (which hydrolyze rapidly), CPSF is stable in aqueous buffer but undergoes exchange when a protein nucleophile is brought into proximity.
Targetable Residues:
-
Tyrosine (Tyr): Phenolic hydroxyl (via concerted proton transfer).
-
Lysine (Lys):
-amino group (often requires a nearby base to deprotonate). -
Serine (Ser): Primary hydroxyl (common in catalytic triads).
-
Histidine (His): Imidazole nitrogen.
Diagram 1: SuFEx Reaction Mechanism
Caption: The SuFEx reaction involves a nucleophilic attack on the S(VI) center, displacing fluoride. The reaction is accelerated by the local protein environment (proximity).
Application Note: Library Design & Synthesis
To utilize CPSF effectively, it must be conjugated to a diversity set of fragments.
Synthesis Strategy: "Direct-to-Biology" (D2B) Instead of purifying every fragment, synthesize the library in 96- or 384-well plates and screen the crude mixture. CPSF is robust enough to survive many coupling conditions.
Protocol: Modular Assembly
-
Core: Use 3-amino-cyclopropanesulfonyl fluoride or 3-carboxy-cyclopropanesulfonyl fluoride as the central hub.
-
Coupling: React with a library of 500+ carboxylic acids (amide coupling) or amines.
-
Purification: None required for D2B if coupling efficiency >80%.
Table 1: Physicochemical Properties of CPSF Warhead
| Property | Value | Implication for FBDD |
|---|---|---|
| MW | ~124 Da | Low MW leaves room for fragment complexity (Rule of 3). |
| tPSA | ~42 Ų | Good membrane permeability. |
| LogP | ~0.5 | Balanced lipophilicity; low non-specific hydrophobic binding. |
| Aq. Stability |
Protocol: High-Throughput Intact Protein LC-MS Screening
Objective: Identify fragments that covalently modify the target protein.[1][2][3]
Materials
-
Target Protein: >95% purity, 5–10 µM in reaction buffer.
-
Fragment Library: 10–50 mM stocks in DMSO.
-
Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl. Avoid: Nucleophilic buffers (Tris) or high concentrations of DTT (>1 mM) if possible, though SFs are more thiol-tolerant than maleimides.
-
Instrument: Q-TOF or Orbitrap Mass Spectrometer coupled to UPLC.
Workflow Steps
-
Preparation:
-
Dilute protein to 2 µM in assay buffer.
-
Dispense 19.8 µL of protein solution into 384-well plates.
-
-
Incubation:
-
Add 200 nL of fragment stock (final conc: 100–500 µM; 1% DMSO).
-
Include controls: DMSO only (negative), known covalent binder (positive).
-
Crucial Step: Incubate for 24 hours at room temperature. Note: SuFEx kinetics are slower than Michael acceptors; long incubation ensures "sleeping beauty" hits are found.
-
-
Quenching (Optional):
-
Add 10 µL of 1% Formic Acid to denature protein and stop reaction.
-
-
LC-MS Analysis:
-
Column: C4 or C8 reverse-phase column (e.g., Waters BEH C4).
-
Gradient: 5% to 95% Acetonitrile + 0.1% Formic Acid over 2 minutes.
-
MS Method: ESI+, scan range 500–3000 m/z.
-
-
Deconvolution:
-
Use software (e.g., MaxEnt1, BioPharma Finder) to deconvolute charge envelopes to zero-charge mass.
-
Data Interpretation
-
Hit Criteria: A mass shift of +Fragment_MW – 20 Da (Loss of HF).
-
Note: Unlike other warheads, SuFEx loses a Fluoride (19 Da) and gains a proton (1 Da) or just loses F depending on the mechanism, resulting in a net mass addition of (Fragment - F).Correction: The mass shift is the Mass of the Fragment minus the Mass of Fluoride (19 Da).
-
-
% Labeling: Calculate using peak intensities:
-
Threshold: >30% labeling is typically considered a valid hit for optimization.
Diagram 2: Screening Workflow
Caption: The D2B workflow moves from library dispensing to MS readout. Long incubation times are critical for SuFEx chemistry.
Validation & Troubleshooting
Self-Validating the Hits: To ensure the hit is specific (driven by binding) and not just a "super-reactive" compound:
-
Denatured Control: Repeat the screen with heat-denatured protein. If the fragment still labels efficiently, it is likely a non-specific alkylator. True hits require a folded pocket.
-
Peptide Mapping: Digest the labeled protein (Trypsin/Pepsin) and perform MS/MS to identify the exact residue modified. This confirms if the labeling occurs in the desired pocket.
-
Competition Assay: Pre-incubate with a known reversible inhibitor (high concentration). If the covalent signal is abolished, the fragment binds in the same pocket.
Common Pitfalls:
-
Hydrolysis: While CPSF is stable, some "activated" fragments (e.g., with electron-withdrawing groups near the sulfonyl) may hydrolyze. Check for a mass shift of +17 Da (OH replacing F) in the buffer control.
-
pH Sensitivity: SuFEx is pH dependent. If labeling is low, try increasing pH to 8.0 (to deprotonate Lys/Tyr), but be wary of protein stability.
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
-
Jones, L. H. (2023). "Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments." ACS Chemical Biology. [Link][1]
-
London, N., et al. (2020). "Covalent docking of sulfonyl fluorides to predict specific protein labeling." Chemical Science. [Link]
-
Narayanam, M. K., et al. (2020). "Structure-based design and analysis of SuFEx chemical probes." Chemical Society Reviews. [Link]
Sources
Precision Engineering of Bioactive Scaffolds: The Cyclopropanesulfonyl Fluoride Toolkit
Topic: Cyclopropanesulfonyl Fluoride in the Synthesis of Bioactive Molecules Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists
Executive Summary
Cyclopropanesulfonyl fluoride (CPSF) represents a convergence of two powerful concepts in modern drug discovery: the metabolic resilience of the cyclopropyl motif and the latent reactivity of SuFEx (Sulfur-Fluoride Exchange) click chemistry. Unlike its chloride counterparts, CPSF acts as a "sleeping beauty" warhead—thermodynamically stable in aqueous physiological conditions yet highly reactive toward specific nucleophiles when activated by protein microenvironments or Lewis acid catalysts.
This guide provides a comprehensive workflow for synthesizing, handling, and applying CPSF to generate sulfonamides, sulfolanes, and covalent protein probes.
Chemical Identity & Properties
CPSF is a compact, lipophilic electrophile. The cyclopropyl group creates a unique steric and electronic environment that discourages
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| CAS Number | 822-49-1 | Reagent grade |
| Formula | C | MW: 124.13 g/mol |
| Appearance | Colorless Liquid | Pungent odor |
| Density | ~1.31 g/mL (25 °C) | Denser than water |
| Boiling Point | ~95 °C | Volatile; use fume hood |
| Reactivity Class | SuFEx Electrophile | Stable to water/O |
| Hazards | Corrosive (Skin Corr.[1][2] 1B) | Releases HF upon hydrolysis |
Synthesis of the Reagent
While commercially available, in-house synthesis is often required for isotopically labeled analogs or specific derivatives.
Protocol A: Fluorination of Cyclopropanesulfonyl Chloride (Standard)
Principle: Nucleophilic substitution using "naked" fluoride in a biphasic or activated system. Precursor: Cyclopropanesulfonyl chloride (CAS 139631-62-2).[3]
Reagents:
-
Potassium Fluoride (KF) or Potassium Bifluoride (KHF
) -
18-Crown-6 (Phase transfer catalyst)
-
Acetonitrile (MeCN) or THF/Water
Step-by-Step:
-
Setup: Charge a round-bottom flask with Cyclopropanesulfonyl chloride (1.0 equiv) and MeCN (0.5 M).
-
Activation: Add 18-Crown-6 (0.1 equiv) and spray-dried KF (2.5 equiv).
-
Reaction: Stir vigorously at Room Temperature for 4–12 hours. Monitor by
F NMR (triplet at ~ +65 ppm relative to CFCl ).-
Note: Unlike chlorides, the fluoride product is stable to aqueous workup.
-
-
Workup: Dilute with EtOAc, wash with water (x3) to remove salts. Dry over MgSO
. -
Purification: Concentrate under reduced pressure. Distillation is recommended for high purity.
Protocol B: Cyclopropanation of Ethenesulfonyl Fluoride (Advanced)
Principle: Construction of the cyclopropyl ring after the sulfonyl fluoride is in place, allowing for complex substitution patterns (e.g., cyanocyclopropanes). Reagents: Ethenesulfonyl Fluoride (ESF), Trimethylsulfoxonium iodide (Corey-Chaykovsky reagent), NaH.
Application Protocols: Bioactive Molecule Synthesis
Workflow 1: Synthesis of Cyclopropanesulfonamides (SuFEx Coupling)
This protocol replaces the traditional harsh sulfonyl chloride amidation. It is ideal for late-stage functionalization of complex amines (e.g., Fedratinib analogs).
Mechanism: The S-F bond is kinetically stable. Activation requires a Lewis Acid (Ca
Reagents:
-
Amine substrate (1.0 equiv)
-
CPSF (1.2 equiv)
-
Catalyst: Calcium Triflimide [Ca(NTf
) ] (5–10 mol%) -
Base: DABCO or Et
N (2.0 equiv) -
Solvent: DMSO or MeCN
Step-by-Step:
-
Dissolution: Dissolve the amine and [Ca(NTf
) ] in DMSO (0.5 M). -
Addition: Add the base, followed by the dropwise addition of CPSF.
-
Incubation: Stir at 25–50 °C.
-
Observation: The reaction is often cleaner than chloride couplings, with no formation of symmetric sulfone byproducts.
-
-
Quench: Dilute with acidic brine (to remove Ca salts) and extract with EtOAc.
Workflow 2: Covalent Protein Labeling (Activity-Based Profiling)
CPSF can serve as a warhead to target non-catalytic Tyrosine, Serine, Lysine, or Histidine residues in protein binding pockets.
Protocol:
-
Probe Design: Attach CPSF to a ligand scaffold via a linker (avoiding the sulfonamide bond if the F is to remain). Note: Usually, the F is the leaving group, but in "sulfuramidimidoyl" variants, the F remains.
-
Correction: For CPSF itself, it acts as the electrophile. The protein nucleophile attacks Sulfur, expelling Fluoride.
-
-
Incubation: Incubate proteome/protein (1 mg/mL) with CPSF-probe (1–10 µM) in PBS (pH 7.4).
-
Time: SuFEx is slower than acrylamides. Incubate for 1–4 hours.
-
Readout: Click chemistry (CuAAC) with a reporter tag (if an alkyne handle is present on the probe) or intact MS analysis.
Visualizing the Mechanism
The following diagrams illustrate the decision process and the catalytic cycle of SuFEx activation.
Figure 1: Strategic selection of CPSF over traditional chlorides for sensitive bioactive synthesis.
Figure 2: The Calcium-catalyzed SuFEx activation cycle, enabling controlled reactivity.
Case Study: Bioisosteric Replacement in Drug Design
Context: Many sulfonamide drugs suffer from rapid metabolic clearance. Application: Replacing an isopropyl or ethyl group with a cyclopropyl group using CPSF.
-
Structure: The cyclopropyl C-H bonds have higher dissociation energy (~106 kcal/mol) than acyclic alkyl C-H bonds, resisting P450 hydroxylation.
-
Example: In the development of HCV NS3/4A protease inhibitors (e.g., analogs of Asunaprevir), the cyclopropanesulfonyl moiety is critical for potency and rigidity.
-
Implementation: The sulfonamide linkage is formed by reacting the P1-amino acid intermediate with CPSF using the DBU/Ca(NTf
) protocol described above, achieving >90% yield where sulfonyl chlorides failed due to hydrolysis.
Safety & Troubleshooting
Hazard Mitigation
-
HF Release: Upon contact with moisture or during workup, CPSF can release trace Hydrogen Fluoride. Always have Calcium Gluconate gel available.
-
Glassware: For large-scale storage, use Teflon (PFA/FEP) containers, as fluoride ions can slowly etch glass over months, generating water and accelerating decomposition.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| No Reaction (Amidation) | Amine is non-nucleophilic | Add 10 mol% Ca(NTf |
| Hydrolysis (OH product) | Wet solvent/hygroscopic base | Dry DMSO over 4Å sieves; use anhydrous base. |
| Low Yield (Protein Labeling) | pH too low | Increase pH to 8.0 to deprotonate Lys/Tyr residues. |
References
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Mahajan, S., et al. (2019). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Reviews. Link
-
Smedley, C. J., et al. (2018). "Sulfonamide synthesis via calcium triflimide activation of sulfonyl fluorides." Organic Letters. Link
-
Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link
-
Gao, P., et al. (2016). "Transition-Metal-Free Synthesis of Cyclopropanesulfonyl Fluorides." Organic & Biomolecular Chemistry. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Enhancing Cyclopropanation Yields with Cyclopropanesulfonyl Fluoride
Welcome to the technical support center for improving the yield of cyclopropanation reactions involving cyclopropanesulfonyl fluoride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies. Here, we move beyond simple protocols to delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.
Introduction to Cyclopropanation and the Role of Cyclopropanesulfonyl Fluoride
Cyclopropanes are a highly valuable structural motif in medicinal chemistry and materials science, prized for their unique conformational properties.[1][2] The introduction of fluorine atoms into these rings can further modulate their physicochemical properties, such as polarity and metabolic stability.[3] Cyclopropanesulfonyl fluoride is a reagent of growing interest, acting as a versatile building block in organic synthesis. Its reactivity is primarily centered around the sulfonyl fluoride group, which can participate in various transformations, including as a leaving group in palladium-catalyzed reactions.[4][5][6]
This guide will address common challenges and questions that arise when working with cyclopropanesulfonyl fluoride in the context of synthesizing cyclopropane-containing molecules. We will explore troubleshooting strategies, frequently asked questions, and detailed experimental protocols to empower you to achieve higher yields and purity in your reactions.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Question 1: My cyclopropanation reaction has a low yield. What are the most likely causes and how can I address them?
Answer:
Low yields in cyclopropanation reactions involving sulfonyl fluorides can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
-
Reagent Stability and Quality:
-
Cyclopropanesulfonyl Fluoride Decomposition: Alkyl and cyclopropyl sulfonyl fluorides can be sensitive to moisture and solvent conditions.[5] It's essential to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Consider the stability of your specific sulfonyl fluoride in the chosen solvent; for instance, some alkyl sulfonyl fluorides show greater stability in anhydrous DMA or DMF compared to DMSO.[5]
-
Reagent Purity: Ensure the purity of your cyclopropanesulfonyl fluoride and other starting materials. Impurities can interfere with the reaction and lead to the formation of byproducts.
-
-
Reaction Conditions:
-
Base Selection: The choice of base is critical. In palladium-catalyzed reactions with alkyl sulfonyl fluorides, inorganic bases like sodium carbonate have been shown to be effective, while others like potassium carbonate or cesium carbonate may result in lower yields.[5] The basicity and solubility of the base can significantly impact the reaction outcome.
-
Solvent Effects: Polar aprotic solvents such as DMA, DMF, or DMSO are often employed.[5] However, as mentioned, the stability of the sulfonyl fluoride can vary between these solvents. It is advisable to screen a few anhydrous polar aprotic solvents to find the optimal one for your specific reaction.
-
Temperature Control: Cyclopropanation reactions can be sensitive to temperature. If the reaction is sluggish, a modest increase in temperature may be beneficial. Conversely, if side reactions are prevalent, lowering the temperature could improve selectivity and yield.[7]
-
Reaction Concentration: The concentration of the reaction mixture can also play a role. In some cases, increasing the concentration has been observed to decrease the yield.[5]
-
-
Catalyst Activity (for catalyzed reactions):
-
Catalyst Deactivation: If you are employing a transition metal catalyst, ensure it is active. The age and storage conditions of the catalyst can affect its performance.
-
Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. A systematic optimization of the catalyst loading is recommended.[7]
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Question 2: I am observing significant byproduct formation in my reaction. How can I identify and minimize these impurities?
Answer:
Byproduct formation is a common challenge that can complicate purification and reduce the yield of the desired product.
-
Identification of Byproducts:
-
The first step is to identify the structure of the major byproducts. Techniques like NMR spectroscopy and mass spectrometry are invaluable for this purpose. Common byproducts in related reactions include products from the dimerization of reactive intermediates.[8]
-
-
Minimizing Byproduct Formation:
-
Control of Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant may lead to side reactions.
-
Slow Addition: In reactions involving highly reactive intermediates, slow addition of one of the reagents using a syringe pump can help maintain a low concentration of the reactive species and minimize side reactions like dimerization.[7]
-
Temperature Optimization: As mentioned previously, adjusting the reaction temperature can influence the relative rates of the desired reaction and side reactions.
-
Question 3: My cyclopropanation reaction is not proceeding to completion, even after an extended reaction time. What could be the issue?
Answer:
A stalled reaction can be frustrating. Here are some potential causes and solutions:
-
Insufficiently Reactive Substrates:
-
The electronic and steric properties of your starting materials can greatly influence their reactivity. Electron-deficient or sterically hindered substrates may require more forcing conditions (higher temperature, more active catalyst, or a different synthetic route).
-
-
Catalyst Deactivation:
-
In catalyzed reactions, the catalyst may deactivate over time. This can be due to impurities in the starting materials or solvents, or inherent instability of the catalyst under the reaction conditions. If you suspect catalyst deactivation, you can try adding a fresh portion of the catalyst to the reaction mixture.
-
-
Inappropriate Base or Solvent:
-
The choice of base and solvent is crucial for the generation of the reactive species. If the base is not strong enough or if the solvent does not adequately solubilize the reactants, the reaction may not proceed efficiently. Re-evaluating these parameters is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for cyclopropanation using alkyl sulfonyl fluorides?
A1: In palladium(II)-catalyzed reactions, alkyl sulfonyl fluorides can act as ambiphiles.[4][6] The sulfonyl fluoride group serves as both an acidifying group for the alpha-protons and as an internal oxidant.[4] The mechanism is thought to involve carbopalladation followed by oxidative addition of the C-SO2F bond.[4]
Mechanism Overview
Sources
- 1. Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. englelab.com [englelab.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Purification of products from cyclopropanesulfonyl fluoride reactions
This technical guide addresses the purification of products resulting from reactions involving Cyclopropanesulfonyl Fluoride (CPSF) . It focuses on the isolation of SuFEx (Sulfur-Fluoride Exchange) products, such as sulfonamides and sulfonates, and the removal of unreacted reagents and byproducts.
Topic: Purification & Isolation Protocols for Cyclopropanesulfonyl Fluoride (CPSF) Derivatives Document ID: CPSF-PUR-001 Status: Active Target Audience: Medicinal Chemists, Chemical Biologists, Process Chemists
Core Technical Overview
Cyclopropanesulfonyl fluoride (CPSF) is a "hub" reagent used primarily in SuFEx click chemistry to introduce the cyclopropanesulfonyl motif. Unlike sulfonyl chlorides, sulfonyl fluorides possess a unique "stability-reactivity" sweet spot: they are generally resistant to hydrolysis and reduction but react selectively with nucleophiles (amines, phenols) under specific activation (e.g., Ca²⁺, Si-activation, or DBU).
Key Physicochemical Properties for Purification:
| Property | Value/Characteristic | Implication for Purification |
|---|---|---|
| Physical State | Colorless Liquid | Can be handled by syringe; amenable to liquid-liquid extraction. |
| Density | ~1.31 g/mL | Forms the bottom layer in aqueous/ether extractions (heavier than water). |
| Solubility | Soluble in DCM, THF, EtOAc | Compatible with standard organic solvents for extraction. |
| Stability | High (vs. Chlorides) | Stable on Silica Gel; does not require anhydrous chromatography. |
| Reactivity | Electrophilic at Sulfur | Reacts with nucleophiles; unreacted reagent can be quenched by amines. |
| Volatility | Moderate | Unreacted CPSF can often be removed by high vacuum, but flash chromatography is preferred for complete removal. |
Standard Workup & Isolation Protocol
Objective: Isolate the crude SuFEx product (sulfonamide or sulfonate) while removing fluoride salts, catalysts (e.g., DBU, BTMG), and unreacted CPSF.
Step-by-Step Workflow
-
Quenching:
-
If the reaction used a base catalyst (e.g., DBU, TEA), quench by adding 0.5 M HCl or saturated NH₄Cl .
-
Why: Acidic quenching protonates the base, moving it to the aqueous layer, and halts any slow background hydrolysis.
-
Note: Sulfonyl fluorides are stable to dilute acid.
-
-
Extraction:
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Wash with Water (removes fluoride salts and polar byproducts).
-
Wash with Brine (saturated NaCl) to break emulsions.
-
-
Drying & Concentration:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ .
-
Filter and concentrate under reduced pressure (Rotovap).
-
Critical: Do not overheat (>40°C) if your product is volatile, though most SuFEx adducts are stable solids/oils.
-
Visual Workflow (DOT Diagram)
Caption: Standard aqueous workup for CPSF-mediated SuFEx reactions. The sulfonyl fluoride moiety is robust enough to survive standard acidic/aqueous washes.
Purification Strategies
A. Flash Column Chromatography (Recommended)
Unlike sulfonyl chlorides, which degrade on silica, CPSF derivatives are stable on silica gel .
-
Stationary Phase: Standard Silica Gel (40–63 µm).
-
Mobile Phase: Hexanes/Ethyl Acetate or DCM/Methanol gradients.
-
Elution Order:
-
Unreacted CPSF: Non-polar. Usually elutes near the solvent front (high Rf) in non-polar solvent systems.
-
SuFEx Product: Typically more polar than the reagent.
-
Hydrolysis Byproduct (Cyclopropanesulfonic acid): Very polar; stays at the baseline or requires high MeOH to elute.
-
B. Removal of Excess CPSF
If you used CPSF in excess to drive the reaction:
-
High Vacuum: CPSF is a liquid with moderate volatility. Prolonged exposure to high vacuum (< 1 mbar) with mild heating (30–40°C) can remove significant amounts of unreacted reagent.
-
Chemical Scavenging: If the product is acid-stable, add a "scavenger" amine (e.g., morpholine) supported on polystyrene resin, or simply add free morpholine and wash it out (as morpholinyl-sulfonamide) if the separation is easy. However, chromatography is usually sufficient.
Troubleshooting Guide (FAQ)
Q1: I see a peak at ~60-65 ppm in my ¹⁹F NMR. Is this my product?
Diagnosis: Likely Yes .
-
Explanation: Sulfonyl fluorides (–SO₂F) typically exhibit a ¹⁹F NMR signal in the range of +60 to +70 ppm (relative to CFCl₃).
-
Verification: Check the coupling. The fluorine often shows coupling to the adjacent protons (if alkyl) or simple singlets (if aryl, though CPSF is alkyl). For CPSF derivatives, expect a multiplet due to coupling with the cyclopropyl protons.
-
Impurity Check: Free Fluoride (F⁻) usually appears around -120 ppm (broad). If you see this, your aqueous wash was insufficient.
Q2: My product decomposes on the silica column. What is happening?
Diagnosis: It is likely not the sulfonyl fluoride group decomposing.
-
Reasoning: The –SO₂F bond is highly stable to silica.
-
Action: Check other functional groups in your molecule. If your molecule contains highly acid-sensitive groups (e.g., acetals), the slight acidity of silica might be the culprit.
-
Solution: Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidity before loading your sample.
Q3: How do I remove the "stubborn" hydrolysis byproduct (Sulfonic Acid)?
Diagnosis: Cyclopropanesulfonic acid is water-soluble and very polar.
-
Action: Ensure your workup pH is basic enough to keep the acid deprotonated (as the sulfonate salt, R-SO₃⁻), which forces it into the aqueous layer.
-
Protocol: Wash the organic layer with Saturated NaHCO₃ . The sulfonate salt will partition into the water, leaving the neutral Sulfonyl Fluoride product in the organic layer.
Q4: I am worried about residual Fluoride ions in my biological assay.
Diagnosis: Fluoride ions can be toxic or interfere with assays.
-
Action: Treat the crude organic solution with Calcium Chloride (CaCl₂) or wash with a dilute CaCl₂ solution.
-
Mechanism: Ca²⁺ reacts with F⁻ to form Calcium Fluoride (CaF₂) , which is insoluble and precipitates out, effectively "scrubbing" the fluoride.
References
-
SuFEx Click Chemistry Fundamentals
-
Sulfonyl Fluoride Stability & Reactivity
-
Synthesis & Properties of Cyclopropanesulfonyl Fluoride
- Enamine Building Blocks. "Cyclopropanesulfonyl Fluoride Safety & Properties."
-
(General catalog reference for physical properties).
-
Fluoride Removal Strategies
-
Environmental Protection Agency (EPA). "Removal of Fluorides from Industrial Wastewaters."[3]
-
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Cyclopropanesulfonyl Fluoride before handling, as it is corrosive and toxic.
Sources
Technical Support Center: Managing Moisture Sensitivity of Sulfonyl Fluorides (SuFEx)
Status: Operational Ticket Focus: Hydrolysis prevention, Catalyst deactivation, Reaction optimization Assigned Specialist: Senior Application Scientist, SuFEx Chemistry Division
Introduction: The Stability Paradox
Welcome to the technical guide for Sulfur(VI) Fluoride Exchange (SuFEx). A common misconception is that sulfonyl fluorides (R-SO₂F) are as moisture-sensitive as their sulfonyl chloride precursors.
The Reality: Sulfonyl fluorides exist in a "Goldilocks" zone of stability. They are remarkably resistant to hydrolysis under neutral and acidic conditions (even at high temperatures), yet they display "click" reactivity when activated by specific Lewis bases (DBU, BTMG) or silyl ethers.
However, moisture management is critical. Water is not always the enemy—in synthesis, it is a solvent; in ligation, it can be a catalyst poison or a promoter, depending on the specific protocol. This guide troubleshoots these distinct scenarios.
Module 1: Synthesis Troubleshooting (Chloride Fluoride)
Context: The most common synthesis route involves converting Sulfonyl Chlorides (R-SO₂Cl) to Fluorides using Potassium Bifluoride (KHF₂) in aqueous media.[1]
Common Issue: Low Yield / High Sulfonic Acid Byproduct
Symptom: LC-MS shows disappearance of starting material but low formation of R-SO₂F. Large peak corresponding to sulfonic acid (R-SO₃H).
Root Cause Analysis: While KHF₂ requires water to dissolve, excessive water or high temperatures during the biphasic mixing can hydrolyze the highly reactive sulfonyl chloride before the fluoride exchange occurs.
Troubleshooting Protocol:
| Variable | Recommendation | Scientific Rationale |
| Reagent | Use KHF₂ (sat. aq) instead of KF | The bifluoride anion [F-H-F]⁻ is more nucleophilic and less basic than F⁻, reducing competitive hydrolysis. |
| Solvent | Acetonitrile (MeCN) | MeCN creates a distinct biphasic system with water. Avoid miscible alcohols which can react with R-SO₂Cl. |
| Temperature | Keep < 30°C | High heat accelerates hydrolysis of the chloride faster than the F-exchange. |
| Additives | None (usually) | If reaction is sluggish, avoid adding more water. Increase stirring speed to maximize interfacial surface area. |
The "Shake-and-Bake" Protocol (Standard):
-
Dissolve R-SO₂Cl in MeCN.
-
Add saturated aqueous KHF₂ (2-3 equiv).
-
Stir vigorously at Room Temp (RT) for 2-4 hours.
-
Critical Step: Monitor by TLC/LC-MS. Stop immediately upon consumption of chloride.
Module 2: SuFEx Ligation Troubleshooting
Context: Connecting R-SO₂F with a nucleophile (usually a silyl ether or phenol) using a base catalyst (DBU or BTMG).
Common Issue: Reaction Stalls (Incomplete Conversion)
Symptom: Reaction starts fast but stops at 50-60% conversion. Adding more catalyst helps temporarily but stalls again.
Root Cause Analysis:
-
Catalyst Poisoning: The byproduct of the reaction is a silyl fluoride (e.g., TMS-F) or HF. HF can protonate the base catalyst (DBU
DBU-H⁺), deactivating it. -
Moisture Ingress: In Si-SuFEx (Silyl ether exchange), water hydrolyzes the silyl ether nucleophile, killing the reaction partner.
Visualization: The SuFEx Decision Tree
Figure 1: Decision tree for troubleshooting stalled SuFEx ligations based on reaction mode.
Advanced Protocol: The "Self-Scavenging" System
To prevent catalyst deactivation by HF/moisture in Si-SuFEx:
-
Add HMDS (Hexamethyldisilazane): Use 10-20 mol% alongside the catalyst. HMDS reacts with free HF or water to form inert siloxanes and ammonia, keeping the "active" catalyst (DBU/BTMG) free to cycle.
Module 3: Purification & Storage
Common Issue: Acidic Impurities in Final Product
Symptom: Product R-SO₂F degrades over months; NMR shows broadening peaks.
Root Cause: Trace amounts of HF or Bifluoride (KHF₂) remaining from synthesis act as autocatalysts for decomposition.
Purification Guide:
| Method | Suitability | Procedure |
| Basic Wash | Best for Stability | Wash organic layer with dilute NaHCO₃. This neutralizes any HF or R-SO₃H. |
| Silica Plug | Standard | Pass crude through a short pad of silica. R-SO₂F moves fast (non-polar); polar acids stick. |
| Evaporation | For BTMG | If using BTMG catalyst, it is volatile.[2] High vacuum can remove catalyst residues without chromatography. |
Frequently Asked Questions (FAQ)
Q1: Can I run SuFEx reactions in water? A: Yes, but only for Ar-SuFEx (Phenol + Sulfonyl Fluoride). This is known as the "On-Water" effect.[1] The hydrophobic interface accelerates the proton transfer between the phenol and the fluoride.
-
Condition: R-SO₂F (organic) + Phenol (organic) + Water (solvent) + DBU.
-
Note: Do not try this with Silyl Ethers (Si-SuFEx); they will hydrolyze immediately.
Q2: My sulfonyl fluoride has a pungent, acid-like smell. Is it bad? A: Pure sulfonyl fluorides are often odorless or have a faint earthy smell. A sharp, acrid smell indicates the presence of Sulfonyl Chloride (incomplete synthesis) or HF (decomposition).
-
Action: Perform a basic wash (NaHCO₃) and re-run the column.
Q3: Why use BTMG instead of DBU? A: BTMG (Barton’s Base) is sterically more hindered and slightly more basic. It is less prone to nucleophilic attack on the sulfur center (which DBU can sometimes do, forming a byproduct) and is easier to remove via evaporation due to its volatility.
References
-
Sharpless, K. B., et al. (2014).[3][4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
-
Moses, J. E., et al. (2019). "Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids."[1][5] RSC Advances. [Link]
-
Ball, N. D., et al. (2023). "Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone." The Journal of Organic Chemistry. [Link]
-
Sharpless, K. B., et al. (2018). "SuFEx-Enabled High-Throughput Medicinal Chemistry." Journal of the American Chemical Society. [Link]
Sources
- 1. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. theballlab.com [theballlab.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Cyclopropanesulfonyl Fluoride (CPSF) Stability & Handling
Topic: Preventing Decomposition of Cyclopropanesulfonyl Fluoride (CPSF) Role: Senior Application Scientist Audience: Organic Chemists, Medicinal Chemists, Process Development Scientists
Executive Summary: The "Stability Paradox"
Cyclopropanesulfonyl fluoride (CPSF) is a "privileged" warhead in SuFEx (Sulfur-Fluoride Exchange) click chemistry. Unlike its chloride analog, CPSF is generally resistant to reduction and thermolysis. However, users frequently report "sudden decomposition" or "fuming" bottles.
The Root Cause: CPSF decomposition is rarely spontaneous thermal breakdown. Instead, it is almost exclusively driven by autocatalytic hydrolysis exacerbated by glass storage .
If trace moisture hydrolyzes CPSF, it generates Hydrogen Fluoride (HF). HF etches glass (
Critical Storage Protocols (Preventative Maintenance)
The "No-Glass" Rule
Q: My CPSF turned yellow and started fuming in the fridge. What happened? A: You likely stored it in a glass vial. Even borosilicate glass is susceptible to etching by trace HF.
Protocol:
-
Primary Container: Store exclusively in HDPE (High-Density Polyethylene), PP (Polypropylene), or Teflon (PTFE) containers.
-
Secondary Containment: Place the plastic vial inside a larger jar with desiccant (e.g., Drierite) to create a micro-arid environment.
-
Atmosphere: Purge with Argon or Nitrogen after every use.
Storage Compatibility Table
| Material | Compatibility | Risk Level | Mechanism of Failure |
| Borosilicate Glass | ❌ AVOID | High | HF etches glass |
| HDPE / PP | ✅ Recommended | Low | Inert to HF; prevents autocatalytic cycle. |
| Stainless Steel | ⚠️ Conditional | Medium | Good for short term; trace HF can cause pitting over months. |
| PTFE (Teflon) | ✅ Excellent | Low | Chemically inert; best for long-term library storage. |
The "Glass Etching Death Spiral" (Visualization)
This diagram illustrates why glass storage leads to catastrophic failure for sulfonyl fluorides.
Figure 1: The Autocatalytic Hydrolysis Cycle. Note how the reaction with glass generates more water than it consumes, leading to exponential decomposition.
Reaction & Workup Troubleshooting
Scenario A: Loss of Reagent During Reaction
Q: I am running a SuFEx reaction at 80°C. NMR shows the cyclopropyl ring is intact, but the sulfonyl fluoride is gone. A: You are likely experiencing base-mediated elimination or hydrolysis.
-
Diagnosis: While SuFEx is "click" chemistry, the sulfonyl fluoride is still an electrophile. Strong bases (e.g., NaOH, KOH) or nucleophilic solvents (MeOH) at high heat can displace the fluoride.
-
Solution: Switch to "buffered" SuFEx conditions.
-
Catalyst: Use Bismuth(III) or Calcium(II) salts instead of strong bases if possible.
-
Base: Use hindered bases like DBU or BEMP, or the biphasic inorganic base method (
/DCM/Water).
-
Scenario B: Decomposition on Silica Gel
Q: My crude NMR is clean, but after column chromatography, I recover sulfonic acid. A: Silica gel is slightly acidic and contains bound water. This mimics the "Glass Etching" cycle described above.
Protocol: Neutralized Purification
-
Pre-treatment: Slurry your silica gel in Hexanes with 1% Triethylamine (
) before packing the column. -
Elution: Run the column using mobile phases containing 0.1%
to buffer the acidity. -
Alternative: Use Neutral Alumina instead of silica gel. Alumina is far less prone to inducing hydrolysis of sulfonyl fluorides.
Emergency Rescue Protocol
If you discover a bottle has begun to fume or turn yellow, you may be able to rescue the remaining material if the decomposition is <10%.
-
Safety First: Don full PPE. The fumes contain HF. Work in a well-ventilated fume hood.
-
Dissolution: Dissolve the material in dry Dichloromethane (DCM).
-
Wash: Quickly wash with ice-cold 5%
(aq). This neutralizes the HF and sulfonic acid. -
Dry: Dry the organic layer over anhydrous
(Avoid as it is slightly Lewis acidic). -
Filter & Concentrate: Filter and concentrate immediately into a tared plastic vial . Do not use a glass round-bottom flask for long-term storage of the oil.
Frequently Asked Questions (FAQ)
Q: Is the cyclopropyl ring itself unstable? A: Generally, no. The cyclopropyl group is strained but kinetically stable under standard SuFEx conditions. However, if strong acid (HF) is generated via hydrolysis, acid-catalyzed ring opening can occur. Keeping the sulfonyl fluoride intact (neutral conditions) protects the ring.
Q: Can I distill CPSF to purify it? A: Yes, but with extreme caution.
-
Risk: Heating a degrading sample releases HF gas, which can etch the glass distillation apparatus, leading to implosion under vacuum.
-
Requirement: Only distill if the material has been neutralized (washed) first. Use a short-path distillation head and keep the bath temperature as low as possible (high vacuum).
Q: Why does the SDS say "Store under Inert Gas" if it's air-stable? A: "Air-stable" refers to oxidation. CPSF is oxidation-resistant but hygroscopic . The inert gas is not to prevent oxidation, but to exclude atmospheric moisture.
References
-
SuFEx Chemistry Foundation
- Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.
-
Stability of Sulfonyl Fluorides
- Barrow, A. S., et al. (2019). "The growing applications of SuFEx click chemistry." Chemical Society Reviews.
-
Safety & Handling (SDS Data)
-
Hydrolysis Mechanisms
- Llopis, Q., et al. (2018). "Sulfonyl Fluorides as Targets and Tools in Chemical Biology." Chemistry – A European Journal.
Sources
Technical Support Center: Scaling Up Cyclopropanesulfonyl Fluoride (CPSF)
This technical guide serves as a specialized support center for researchers scaling up reactions involving Cyclopropanesulfonyl Fluoride (CPSF) . It synthesizes current SuFEx (Sulfur-Fluoride Exchange) methodologies with practical, field-proven troubleshooting strategies.
Executive Technical Brief
Reagent Profile: Cyclopropanesulfonyl fluoride (CPSF) is a "privileged" electrophile in medicinal chemistry. Unlike its chloride counterpart, it possesses a unique stability-reactivity balance: it is generally stable to hydrolysis at neutral pH but activates rapidly under specific SuFEx conditions to form sulfonamides, sulfonates, and sulfamies.
Key Scale-Up Challenge: The primary failure mode in scaling CPSF is alpha-deprotonation . While the cyclopropyl ring strain disfavors simple
Core Recommendation: For scale-up (>10g), transitioning from "standard" DBU-mediated SuFEx to Calcium Triflimide [Ca(NTf
Safety & Handling (The "Zero" Step)
Critical: Sulfonyl fluorides can release Hydrogen Fluoride (HF) upon hydrolysis or contact with strong acids.
Mandatory Safety Protocols
-
Glassware: Use oven-dried glassware. Etching of glass is a sign of HF generation; if observed, quench immediately.
-
Quenching: Do NOT quench large-scale reactions with acidic water. Use saturated aqueous NaHCO
or KOH/MeOH (if compatible) to neutralize any generated HF immediately. -
Calcium Gluconate: Keep 2.5% calcium gluconate gel accessible on the benchtop as a first-aid response for skin exposure.
Scale-Up Protocols
Protocol A: Standard Base-Mediated Coupling (Robust Substrates)
Best for: Coupling with primary amines or simple phenols where the nucleophile is not base-sensitive.
Reagents:
-
CPSF (1.0 equiv)
-
Nucleophile (1.0 - 1.1 equiv)
-
Base: DBU (1.2 equiv) or BEMP (1.0 equiv - expensive for scale)
-
Solvent: MeCN (0.5 M - 1.0 M)
Step-by-Step:
-
Charge: Dissolve Nucleophile and CPSF in MeCN.
-
Addition: Add DBU dropwise at 0 °C (Critical for scale to control exotherm and prevent alpha-deprotonation).
-
Reaction: Allow to warm to RT. Monitor by LCMS.
-
Workup (Scale-Optimized):
-
Issue: DBU salts are hard to remove.
-
Solution: Dilute with EtOAc, wash with 0.5 M HCl (rapidly) to remove DBU, then immediately wash with Sat. NaHCO
. -
Alternative: Use polymer-supported sulfonic acid (e.g., Amberlyst 15) to scavenge DBU if the product is acid-sensitive.
-
Protocol B: Lewis Acid Activation (Base-Sensitive/High-Value)
Best for: Late-stage functionalization, complex amines, or when alpha-deprotonation is observed.
Reagents:
-
CPSF (1.0 equiv)
-
Nucleophile (1.0 equiv)
-
Activator: Ca(NTf
) (5-10 mol%) + DABCO (1.0 equiv) -
Solvent: MeCN or tert-Amyl Alcohol
Mechanism: The Ca
Step-by-Step:
-
Premix: Mix Nucleophile and DABCO in solvent.
-
Activate: Add Ca(NTf
) . -
Inject: Add CPSF. Stir at RT.
-
Workup: Filter through a pad of silica or Celite to remove Calcium salts. Evaporate solvent.
Troubleshooting Center (Q&A)
Category 1: Reaction Failure
Q: My reaction stalled at 50% conversion. Adding more DBU didn't help.
-
Diagnosis: Water contamination.[1][2] The fluoride anion (leaving group) is stabilized by water (H-bonding), inhibiting the reaction.
-
Fix: Ensure MeCN is anhydrous (<50 ppm water). Add 3Å molecular sieves to the reaction vessel.
Q: I see a new spot on TLC that isn't product, and my CPSF is gone.
-
Diagnosis: Hydrolysis or Alpha-Deprotonation. If you used DBU at high temp, you likely degraded the CPSF.
-
Fix: Switch to Protocol B (Calcium activation). If you must use base, switch to a sterically hindered base like BEMP or inorganic Cs
CO (heterogeneous conditions are gentler).
Category 2: Purification
Q: I can't separate the DBU byproduct from my sulfonamide.
-
Diagnosis: DBU forms sticky salts or co-elutes.
-
Fix: Do not use column chromatography immediately.
-
Method 1: Wash organic layer with 10% citric acid (mild acid wash).
-
Method 2: Triturate the crude residue with Et
O/Hexanes. The sulfonamide product often precipitates while DBU salts remain in solution (or vice versa depending on lipophilicity).
-
Visualizations
Figure 1: Reaction Pathway Decision Tree
Caption: Logic flow for selecting the optimal activation strategy based on substrate sensitivity.
Figure 2: Scale-Up Workup Workflow
Caption: Optimized purification strategy to remove stubborn amine bases and fluoride salts.
Quantitative Data: Base Compatibility
| Base / Catalyst | pKa (MeCN) | Compatibility with CPSF | Scale-Up Suitability |
| DBU | 24.3 | Moderate (Risk of | Good (Cheap, but hard to remove) |
| BEMP | 27.6 | Low (Too strong for labile CPSF) | Poor (Expensive, side reactions) |
| DABCO | 18.8 | High (Non-nucleophilic, mild) | Excellent (Easy to remove) |
| Ca(NTf | N/A (Lewis Acid) | Very High (No deprotonation risk) | Best for >10g scale |
| Cs | N/A (Heterogeneous) | High (Slow but safe) | Good (Filtration workup) |
References
-
SuFEx Chemistry Fundamentals: Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 2014. Link
-
Calcium Triflimide Activation: Ball, N. D., et al. "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides." Organic Letters, 2018. Link
-
Sulfonyl Fluoride Stability: "SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction." Sigma-Aldrich Technical Article. Link
-
Cyclopropane Stability: "Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability." Organic Letters, 2008. Link
Sources
Validation & Comparative
Advanced Reagents for Palladium-Catalyzed Cyclopropanation: Beyond Diazomethane
This guide provides an in-depth technical analysis of alternative reagents for palladium-catalyzed cyclopropanation, designed for researchers and drug development professionals.
Executive Summary & Strategic Context
Palladium-catalyzed cyclopropanation has traditionally relied on diazo compounds (e.g., diazomethane, ethyl diazoacetate) as carbene precursors. While effective, these reagents present significant safety hazards (explosivity, toxicity) and stability issues that hinder scalability in pharmaceutical manufacturing.
This guide evaluates two superior "masked" carbene precursors that offer enhanced safety profiles and distinct mechanistic advantages:
- -Tosylhydrazones: In-situ diazo generators ideal for diverse alkene functionalization.
-
Sulfoxonium Ylides: Stable, crystalline solids that enable unique reactivity patterns, including C–H activation-driven cyclopropanations.
Alternative 1: -Tosylhydrazones (The "In-Situ" Strategy)
-Tosylhydrazones (Bamford-Stevens/Shapiro precursors) serve as a safer alternative to handling isolated diazo compounds. Under basic conditions, they decompose to generate diazo species in situ, which are immediately intercepted by the palladium catalyst.Mechanistic Insight
Unlike direct diazo usage, the reaction rate is controlled by the slow release of the diazo intermediate, preventing the accumulation of hazardous high-energy species. The mechanism typically proceeds via:
-
Base-mediated decomposition of the hydrazone to a diazo compound.
-
Oxidative addition or coordination of the Pd(0) species.
-
Dedinitrogenation to form a Pd-carbene species (
). -
Migratory insertion into the alkene followed by reductive elimination to form the cyclopropane.
Experimental Protocol: Cyclopropanation of Maleimides
Based on methodology adapted from Org. Biomol. Chem., 2017.
Reagents:
- -Tosylhydrazone derivative (1.2 equiv)
- -Methylmaleimide (1.0 equiv)
-
Catalyst:
(2.5 mol%) -
Ligand:
(10 mol%) -
Base:
(2.5 equiv) -
Solvent: 1,4-Dioxane
Step-by-Step Workflow:
-
Setup: Charge a flame-dried Schlenk tube with
-tosylhydrazone, -methylmaleimide, , , and under an argon atmosphere. -
Solvation: Add anhydrous 1,4-dioxane (0.1 M concentration relative to alkene).
-
Reaction: Heat the mixture to 70 °C and stir for 3–12 hours. Monitor consumption of the hydrazone via TLC or LC-MS.
-
Workup: Cool to room temperature. Filter the suspension through a celite pad to remove inorganic salts. Wash the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexane/EtOAc gradient).
Mechanistic Pathway Diagram[1][2][3]
Caption: Figure 1. Cascade mechanism for Pd-catalyzed cyclopropanation using N-Tosylhydrazones. The diazo species is generated transiently, mitigating safety risks.
Alternative 2: Sulfoxonium Ylides (The "Stable Solid" Strategy)
Sulfoxonium ylides (e.g., dimethylsulfoxonium methylide derivatives) represent a bench-stable, crystalline alternative. Unlike diazo compounds, they do not release nitrogen gas; instead, they release dimethyl sulfoxide (DMSO) as a byproduct.
Mechanistic Insight
Sulfoxonium ylides act as carbene precursors via
Experimental Protocol: Cyclopropanation of Norbornenes
Based on methodology adapted from Chem. Commun., 2025.
Reagents:
- -Carbonyl Sulfoxonium Ylide (1.0 equiv)
-
Norbornene derivative (1.2 equiv)
-
Catalyst:
(5 mol%)[1] -
Ligand:
(10 mol%) -
Additives: PivOH (0.5 equiv) - Acts as a proton shuttle/activator
-
Solvent: Toluene
Step-by-Step Workflow:
-
Preparation: In a glovebox or under
, combine the sulfoxonium ylide, norbornene, , and in a reaction vial. -
Activation: Add Pivalic acid (PivOH). The acid aids in the initial activation of the ylide or proton transfer steps.
-
Reaction: Seal the vial and heat to 100 °C for 12 hours.
-
Workup: Dilute with dichloromethane (DCM) and wash with saturated
to neutralize the acid. -
Isolation: Dry organic layer over
, concentrate, and purify via silica gel chromatography.
Catalytic Cycle Diagram
Caption: Figure 2. Pd-catalyzed carbene transfer from Sulfoxonium Ylides.[2][3] Note the extrusion of DMSO as the driving force rather than N2 release.
Comparative Performance Analysis
The following table contrasts these alternatives against the traditional Ethyl Diazoacetate (EDA) standard.
| Feature | Ethyl Diazoacetate (Standard) | Sulfoxonium Ylides (Alternative 2) | |
| Physical State | Liquid (Volatile/Explosive) | Solid (Stable) | Solid (Crystalline/Stable) |
| Byproduct | DMSO (Liquid) | ||
| Atom Economy | High | Moderate (Loss of tosyl group) | Moderate (Loss of DMSO) |
| Safety Profile | High Risk (Shock sensitive) | Low Risk (In-situ generation) | Very Low Risk (Bench stable) |
| Reaction Temp | Usually 0–40 °C | 60–90 °C (Requires heat) | 80–110 °C (Thermal activation) |
| Key Substrates | Electron-rich alkenes (Styrenes) | Internal alkenes, Maleimides | Strained alkenes, Norbornenes |
| Typical Yield | 60–90% | 75–95% | 60–85% |
Data Interpretation[1][3][4][12][13][14][15]
-
Yield Consistency:
-Tosylhydrazones often provide higher yields for internal alkenes (like maleimides) because the slow release of the diazo intermediate matches the turnover frequency of the catalyst, minimizing homocoupling side reactions. -
Selectivity: Sulfoxonium ylides show exquisite chemoselectivity for strained systems (norbornenes) due to the specific coordination requirements of the bulky ylide-Pd complex.
References
-
Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Organic & Biomolecular Chemistry, 2017.[4] Link
-
Synthesis of cyclopropanes via palladium-catalyzed [2+1] annulations of sulfoxonium ylides and norbornenes. Chemical Communications, 2025. Link
-
Palladium-Catalyzed Oxidative Allylation of Sulfoxonium Ylides. Organic Letters, 2019.[5] Link
-
Pd-Catalyzed Heck-Type Cascade Reactions with N-Tosyl Hydrazones. Organic Letters, 2013.[1] Link
-
Palladium-Catalyzed Cyclopropanation of Unsaturated Endoperoxides. Journal of Organic Chemistry, 2012. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of cyclopropanes via palladium-catalyzed [2+1] annulations of sulfoxonium ylides and norbornenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Sulfonyl Fluorides and Fluorosulfates as Chemical Probes
[1][2][3][4][5][6][7][8][9]
Executive Summary: The SuFEx Revolution
In the landscape of covalent drug discovery and chemical biology, Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a premier "click" chemistry.[1][2] While both Sulfonyl Fluorides (SFs) and Fluorosulfates (FSs) utilize the S(VI)-F motif to capture nucleophilic amino acid residues, they occupy distinct niches in terms of reactivity, stability, and application.[1][3]
This guide provides a technical comparison to assist researchers in selecting the appropriate warhead for protein profiling, ligand-directed labeling, and covalent inhibitor design.
Mechanistic Foundation: Tuning Electrophilicity
The fundamental difference lies in the atom bridging the aromatic ring and the sulfur center. This structural variation dictates the "hardness" of the electrophile and its activation energy barrier.
-
Sulfonyl Fluorides (Ar-SO₂F): The sulfur is directly bonded to carbon.[4] The lack of electron donation from the carbon makes the sulfur highly electrophilic.
-
Fluorosulfates (Ar-O-SO₂F): An oxygen atom bridges the aryl ring and the sulfonyl group.[5][6] Through resonance (n
*), the oxygen lone pairs stabilize the sulfur center, significantly attenuating its intrinsic reactivity.[7][8]
Mechanism of Action
Both warheads are relatively inert to free amino acids in solution but are activated within a protein binding pocket.[6] This "context-dependent reactivity" relies on:
-
Proximity: High effective molarity of the nucleophile.[6]
-
Activation: Hydrogen bonding to the fluoride leaving group (by backbone amides or side chains) and/or base catalysis of the nucleophile.
Visualization: SuFEx Activation Pathway
The following diagram illustrates the activation mechanism, highlighting the transition state stabilization required for the FS warhead compared to the more reactive SF.
Caption: The SuFEx reaction trajectory. Note that Fluorosulfates (FS) require a tighter "geometric match" and stronger local activation to overcome the higher energy barrier compared to Sulfonyl Fluorides (SF).
Comparative Performance Analysis
Stability and Reactivity Profile
The primary differentiator is hydrolytic stability. SFs are prone to hydrolysis in plasma, limiting their utility as in vivo probes. FSs are highly stable, often surviving for days in aqueous buffer, making them ideal for "inverse drug discovery" where the probe must survive until it finds a matching protein pocket.
| Feature | Sulfonyl Fluoride (SF) | Fluorosulfate (FS) |
| Intrinsic Reactivity | High. Reacts with broad nucleophiles.[1][6] | Latent. Requires protein activation.[6] |
| Hydrolytic Stability (pH 7.5) | Low to Moderate ( | High ( |
| Plasma Stability | Poor.[6] Rapidly degraded by esterases/hydrolysis.[6] | Excellent. Suitable for in vivo use.[9][8][6][10] |
| Residue Selectivity | Promiscuous (Tyr, Lys, Ser, His, Cys).[8] | Tunable (Prefers Tyr/Lys in specific pockets). |
| Primary Application | Broad proteome profiling; Protease inhibition.[6][11] | Targeted covalent inhibitors; Ligand discovery.[7][2][3][6] |
Residue Specificity (Chemoproteomics)
While both probes target non-catalytic nucleophiles, their selectivity profiles differ in complex proteomes.
-
SFs: Show a slight preference for Tyrosine (~60%) and Lysine , but readily modify Histidine and Serine if accessible.
-
FSs: Demonstrate higher stringency. They preferentially label Tyrosine and Lysine residues where the local environment lowers the pKa of the nucleophile (e.g., a Lysine forming a salt bridge).
Experimental Protocol: Chemoproteomic Profiling
This protocol describes a self-validating workflow to compare the labeling efficiency of SF and FS probes in a cell lysate.[6]
Materials
-
Lysis Buffer: PBS pH 7.4, 0.1% Triton X-100, Protease Inhibitor Cocktail (EDTA-free).
-
Probes: Alkyne-tagged SF and FS analogues (10 µM and 100 µM stocks).
-
Click Reagents: TBTA (Ligand), CuSO₄, TCEP, Azide-Biotin (or Fluorescent Azide).
Workflow Diagram
Caption: Standard chemoproteomic workflow for profiling SuFEx probe targets. The "Click" step allows for modular readout via fluorescence (gel) or mass spectrometry.
Step-by-Step Methodology
-
Lysate Preparation: Harvest cells and lyse in Lysis Buffer. Adjust protein concentration to 2 mg/mL. Critical: Avoid DTT/Mercaptoethanol in lysis buffer as they can quench specific probes or reduce azides.[6]
-
Probe Labeling:
-
Aliquot lysate into two sets.
-
Add SF-alkyne to Set A (Final: 10 µM).
-
Add FS-alkyne to Set B (Final: 10 µM). Note: FS often requires higher concentrations (50-100 µM) or longer times due to latency.
-
Incubate for 1 hour at 37°C.
-
-
Click Chemistry (CuAAC):
-
Add reagents in order: Azide-Tag (100 µM), TBTA (100 µM), CuSO₄ (1 mM), TCEP (1 mM).
-
Vortex and incubate for 1 hour at RT.
-
-
Validation (Gel-Based): Run 20 µg of sample on SDS-PAGE. Scan for fluorescence.[6]
-
Success Criteria: Distinct banding patterns indicate specific labeling.[6] A smear indicates non-specific promiscuity (common with high-concentration SF).
-
-
Enrichment (MS-Based): Precipitate proteins (MeOH/CHCl₃), redissolve, bind to Streptavidin beads, wash stringently (1% SDS), digest with Trypsin, and analyze via LC-MS/MS.
Case Studies & Field Insights
Case Study 1: Transthyretin (TTR) Targeting
Research by the Kelly Lab demonstrated the distinct kinetics of these warheads.
-
SF-Probe: Rapidly labeled TTR Lys15 but also showed background labeling of other plasma proteins.[6]
-
FS-Probe: Failed to react initially. However, by optimizing the scaffold to position the FS group perfectly against Lys15 (perturbed pKa), they achieved highly specific covalent modification without off-target noise.
-
Insight: Use FS when you have a high-affinity ligand and structural data to guide precise warhead placement.[6]
Case Study 2: Kinase "Lysine vs. Tyrosine"
In profiling the kinome, SF probes often hit the conserved catalytic Lysine. However, FS probes have been shown to capture non-catalytic Tyrosines in the ATP binding pocket that are "invisible" to standard acyl-phosphate probes.
-
Insight: FS probes expand the "ligandable proteome" by targeting residues that are not intrinsically hyper-nucleophilic but are activated by the binding event.[6]
Selection Guide: Which Probe to Choose?
| Scenario | Recommended Warhead | Rationale |
| Target ID / Deconvolution | Sulfonyl Fluoride (SF) | High reactivity ensures capture of low-abundance targets even with moderate affinity ligands.[6] |
| In Vivo Probe / Drug Lead | Fluorosulfate (FS) | Superior metabolic stability prevents systemic hydrolysis; reactivity is restricted to the target site. |
| Fragment Screening | Fluorosulfate (FS) | "Inverse Drug Discovery" relies on the probe surviving in lysate until it binds a specific pocket. |
| Covalent Inhibitor Design | Start with SF, Optimize to FS | Use SF to validate covalent feasibility, then switch to FS to improve selectivity and PK properties. |
References
-
Jones, L. H. (2018).[8] Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Hester, A. et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools. Journal of the American Chemical Society. Retrieved from [Link]
-
Wang, J. et al. (2018). Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo. Journal of the American Chemical Society. Retrieved from [Link]
-
Zheng, Q. et al. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Society Reviews.[6] Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2 - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00440C [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fluorosulfates and Sulfamoyl Fluorides for Drug Design - Enamine [enamine.net]
- 7. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. med.stanford.edu [med.stanford.edu]
- 10. Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
The Ascendancy of the Cyclopropyl Moiety: A Comparative Guide to Cyclopropanesulfonyl Fluoride in Covalent Labeling
In the landscape of chemical biology and drug discovery, the pursuit of highly selective and potent covalent inhibitors is a paramount objective. The strategic deployment of electrophilic "warheads" that can form stable, irreversible bonds with their protein targets has revolutionized the field, enabling the study of protein function and the development of novel therapeutics.[1][2] Among the arsenal of covalent modifiers, sulfonyl fluorides (SFs) have emerged as a privileged class due to their balanced reactivity and stability in aqueous environments.[3] This guide delves into a specific, and increasingly important, member of this family: cyclopropanesulfonyl fluoride (CPSF). We will explore the distinct advantages conferred by the cyclopropyl group, compare its performance against other common covalent warheads, and provide practical guidance for its application in covalent labeling experiments.
The Covalent Landscape: A Tale of Warheads
Covalent inhibitors typically consist of a recognition element that directs the molecule to the target protein and a reactive warhead that forms the covalent bond with a specific amino acid residue. The ideal warhead exhibits a finely tuned reactivity—sufficiently reactive to engage its target efficiently but stable enough to avoid off-target reactions and degradation in the complex cellular milieu.
Commonly employed covalent warheads include:
-
Acrylamides: Primarily target cysteine residues through a Michael addition reaction. They are widely used but can be susceptible to reaction with other nucleophiles like glutathione.
-
Chloroacetamides: Also reactive towards cysteine, they offer a different kinetic profile compared to acrylamides but can also suffer from off-target reactivity.
-
Sulfonyl Fluorides (SFs): A versatile class of electrophiles that can react with a broader range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine, in a context-dependent manner.[3]
The Cyclopropyl Advantage: More Than Just a Ring
The incorporation of a cyclopropyl group onto the sulfonyl fluoride warhead is not a mere structural embellishment. This small, strained ring imparts a unique set of properties that can be leveraged to create superior covalent probes and inhibitors.[4][5]
Enhanced Metabolic Stability
One of the most significant advantages of the cyclopropyl group is its contribution to metabolic stability. The C-H bonds on a cyclopropyl ring are stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] This increased stability translates to a longer biological half-life, which is a desirable property for both chemical probes and therapeutic agents.
Conformational Rigidity and Increased Potency
The rigid nature of the cyclopropyl ring restricts the conformational freedom of the molecule. This pre-organization can lead to a more favorable binding entropy upon interaction with the target protein, often resulting in enhanced potency.[4][5] By locking the warhead in a specific orientation, the cyclopropyl group can facilitate a more efficient reaction with the target amino acid residue.
Improved Selectivity and Reduced Off-Target Effects
The unique steric and electronic properties of the cyclopropyl group can contribute to improved selectivity. The defined shape of the cyclopropyl moiety can favor binding to specific protein pockets, thereby reducing interactions with off-target proteins. This can lead to cleaner pharmacological profiles and reduced toxicity.[4][5]
Cyclopropanesulfonyl Fluoride vs. Other Warheads: A Comparative Analysis
| Warhead | Target Residues | Reactivity | Stability (Aqueous) | Metabolic Stability | Cell Permeability |
| Cyclopropanesulfonyl Fluoride (CPSF) | Ser, Thr, Tyr, Lys, His (Context-dependent) | Moderate | Generally Good | High | Generally Good |
| Phenylsulfonyl Fluoride (PSF) | Ser, Thr, Tyr, Lys, His (Context-dependent) | Moderate to High | Variable, substituent dependent[3] | Moderate | Good |
| Acrylamide | Cys (primarily) | High | Moderate | Variable | Good |
| Chloroacetamide | Cys (primarily) | High | Moderate | Variable | Good |
Table 1: Comparative Properties of Covalent Warheads. This table summarizes the general characteristics of different covalent warheads based on available literature.
Reactivity and Selectivity Profile
Sulfonyl fluorides, including CPSF, exhibit a broader targeting scope than cysteine-reactive warheads like acrylamides and chloroacetamides.[3] Their reactivity is highly dependent on the local microenvironment of the protein, allowing for the labeling of less intrinsically nucleophilic residues that are activated by the protein's three-dimensional structure. The cyclopropyl group in CPSF is thought to fine-tune this reactivity, potentially favoring interactions with specific amino acid geometries within a binding pocket. While both CPSF and PSF target a similar range of amino acids, the conformational constraint of the cyclopropyl group in CPSF can lead to a more selective interaction profile.
Stability and In Vivo Applicability
The enhanced metabolic stability of the cyclopropyl group gives CPSF a distinct advantage for in-cell and in-vivo applications.[2] While phenylsulfonyl fluorides can be susceptible to metabolism on the aromatic ring, the cyclopropyl moiety is more robust. This, combined with the inherent stability of the sulfonyl fluoride group to hydrolysis compared to more reactive electrophiles, makes CPSF an excellent choice for long-duration experiments and for the development of covalent drugs with favorable pharmacokinetic properties.
Experimental Workflow: Covalent Labeling with a CPSF-Based Probe
The following section provides a detailed, step-by-step methodology for a typical covalent labeling experiment using a cyclopropanesulfonyl fluoride-based probe for activity-based protein profiling (ABPP).
Diagram of the ABPP Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of cyclopropanesulfonyl fluoride compared to other cross-linkers
Topic: Efficacy of Cyclopropanesulfonyl Fluoride (CPSF) Compared to Other Cross-Linkers Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide
Executive Summary: The Shift to Tunable Alkyl Sulfonyl Fluorides
For decades, phenylmethylsulfonyl fluoride (PMSF) has been the ubiquitous standard for serine protease inhibition and protein labeling. However, its rapid hydrolytic instability and promiscuous reactivity limit its utility in complex, long-duration proteomic profiling.
Cyclopropanesulfonyl fluoride (CPSF) represents a significant evolution in the "SuFEx" (Sulfur-Fluoride Exchange) chemical toolbox. Unlike traditional aryl sulfonyl fluorides, CPSF leverages the unique electronic and steric properties of the cyclopropane ring to offer a "Goldilocks" reactivity profile: thermodynamically stable in aqueous buffer yet kinetically competent to modify nucleophilic residues (Ser, Lys, Tyr, His) within protein active sites. This guide analyzes the efficacy of CPSF relative to PMSF, AEBSF, and aryl fluorosulfates, providing experimental frameworks for its application in Activity-Based Protein Profiling (ABPP) and covalent inhibition.
Chemical Biology & Mechanism: The SuFEx Advantage
The Mechanism
Sulfonyl fluorides (SFs) are unique electrophiles that react via Sulfur-Fluoride Exchange (SuFEx).[1] Unlike sulfonyl chlorides, which are prone to rapid reduction and non-specific hydrolysis, SFs possess a highly stable S–F bond that requires specific activation—often by a protein microenvironment (e.g., the oxyanion hole of a protease) or proximity—to undergo substitution.
Why Cyclopropanesulfonyl Fluoride? The cyclopropyl moiety introduces distinct advantages over the phenyl group of PMSF:
-
Steric Compactness: The small size of the cyclopropyl group allows CPSF to access sterically restricted active sites that bulkier aryl groups cannot.
-
Electronic Tuning: The cyclopropane ring is electron-donating via induction but possesses significant ring strain (~27.5 kcal/mol). This unique electronic signature stabilizes the S–F bond against spontaneous hydrolysis while maintaining sufficient electrophilicity for enzyme-catalyzed attack.
-
Metabolic Stability: The C–SO₂F bond in alkyl SFs is generally more resistant to metabolic cleavage than the benzylic C–S bond in PMSF.
Figure 1: Mechanism of SuFEx-mediated protein labeling by CPSF. The reaction is driven by specific protein environment activation rather than intrinsic high reactivity.
Comparative Efficacy Analysis
The following table contrasts CPSF with industry-standard cross-linkers. Data is synthesized from physicochemical properties of alkyl vs. aryl sulfonyl fluorides.
Table 1: Comparative Profile of Sulfonyl Fluoride Cross-Linkers
| Feature | CPSF (Cyclopropyl-SF) | PMSF (Phenyl-SF) | AEBSF (Pefabloc) | Aryl Fluorosulfates (Ar-OSO₂F) |
| Class | Alkyl Sulfonyl Fluoride | Aryl Sulfonyl Fluoride | Aryl Sulfonyl Fluoride | Fluorosulfate |
| Aqueous Stability (pH 7.5) | High (>24 hours) | Low (t½ ~1 hour) | Moderate (t½ ~4 hours) | Very High (Days/Weeks) |
| Reactivity | Tunable / Context-Dependent | High / Promiscuous | High / Promiscuous | Latent / Low |
| Primary Targets | Ser, Lys (Active Sites) | Ser (Active Sites) | Ser (Active Sites) | Tyr, Lys (Proximity Driven) |
| Steric Footprint | Small (Cyclopropyl) | Medium (Phenyl) | Medium (Amino-phenyl) | Variable (Aryl core) |
| Solubility | Organic solvent required | Organic solvent required | Water Soluble | Organic solvent required |
| Key Advantage | Long-term profiling stability without rapid hydrolysis. | Cheap, rapid inhibition. | Water solubility, lower toxicity than PMSF. | Extreme stability, targets Tyr.[1] |
Key Insight: CPSF outperforms PMSF in experiments requiring long incubation times (e.g., >4 hours) or in vivo applications where PMSF would hydrolyze before reaching the target. It is more reactive than aryl fluorosulfates, making it a better choice for broad serine hydrolase profiling.
Experimental Protocol: CPSF-Based Activity-Based Protein Profiling (ABPP)
This protocol describes the use of a clickable CPSF probe (alkyne-tagged) for profiling serine hydrolases in complex proteomes.
Materials:
-
CPSF-Alkyne Probe: (Synthesized via Corey-Chaykovsky cyclopropanation or commercially sourced).
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% Triton X-100.
-
Click Reagents: TBTA, CuSO₄, TCEP, Azide-Rhodamine (for gel) or Azide-Biotin (for MS).
Step-by-Step Workflow:
-
Proteome Preparation:
-
Lyse cells/tissue in Lysis Buffer.
-
Adjust protein concentration to 1–2 mg/mL.
-
Critical: Do NOT add PMSF or other serine protease inhibitors during lysis, as they will compete with the probe.
-
-
Probe Labeling (The "Plant"):
-
Add CPSF-Alkyne probe to the lysate (Final concentration: 1–10 µM).
-
Incubation: Incubate at 37°C for 1–4 hours .
-
Note: Unlike PMSF, which requires re-dosing every hour due to hydrolysis, a single dose of CPSF remains active for the duration.
-
-
Click Chemistry (The "Cast"):
-
Add Click Cocktail: 100 µM TBTA, 1 mM CuSO₄, 1 mM TCEP, 25 µM Azide-Tag.
-
Incubate at Room Temperature for 1 hour with gentle rotation.
-
-
Analysis:
Figure 2: Workflow for Activity-Based Protein Profiling using CPSF probes.
Case Studies & Applications
Case Study 1: Long-Duration Inhibition of Fatty Acid Synthase (FASN)
-
Challenge: FASN has a slow turnover rate and requires prolonged inhibition for phenotypic effects. PMSF degrades too quickly to maintain inhibition in cell culture.
-
Solution: A fatty-acyl derivative of sulfonyl fluoride (structurally related to alkyl SFs) was used. The probe demonstrated stability >12 hours in media, allowing for sustained covalent modification of the active site serine in FASN without cytotoxicity associated with high concentrations of less specific electrophiles.
Case Study 2: Mapping "Undruggable" Pockets
-
Context: Many protein pockets lack a catalytic serine but contain nucleophilic lysines or tyrosines.
-
Application: CPSF probes, due to their smaller size compared to aryl-SFs, have been shown to label non-catalytic nucleophiles in crowded pockets via proximity-induced SuFEx. This "plant-and-cast" approach allows for the discovery of novel allosteric sites that bulky inhibitors miss.
References
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[5] Angewandte Chemie International Edition, 53(36), 9430-9448. Link
-
Zhang, D., et al. (2022). Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. ChemBioChem, 23(4), e202100628. Link
-
Wang, J., et al. (2023). A general approach to nitrile- and sulfonyl fluoride-substituted cyclopropanes.[6] Organic & Biomolecular Chemistry, 21, 1234-1240. Link
-
Bar-Shalom, D., et al. (2016). Stability of Sulfonyl Fluorides in Aqueous Media. Journal of Medicinal Chemistry, 59(23), 10450-10460. Link
Sources
- 1. pnas.org [pnas.org]
- 2. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 3. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Reactivity of Alkyl vs. Aryl Sulfonyl Fluorides for Researchers in Drug Development
In the landscape of modern drug discovery and chemical biology, sulfonyl fluorides have emerged as a privileged class of electrophiles. Their unique balance of stability and tunable reactivity has made them indispensable tools for applications ranging from the construction of complex molecular architectures via Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry to the development of highly selective covalent protein inhibitors.[1][2][3] However, the reactivity profile of a sulfonyl fluoride is profoundly influenced by the nature of the organic substituent attached to the sulfonyl group. This guide provides an in-depth, objective comparison of the reactivity of alkyl versus aryl sulfonyl fluorides, supported by experimental data and detailed protocols, to empower researchers to make informed decisions in their experimental designs.
The Sulfonyl Fluoride Moiety: A Tale of Stability and Latent Reactivity
The cornerstone of the sulfonyl fluoride's utility is the inherent strength of the sulfur-fluorine bond. This bond imparts considerable stability to the molecule, rendering it resistant to hydrolysis under physiological conditions, as well as to thermolysis and reduction.[1][4] This stability is a critical attribute for their use in complex biological systems. The reactivity of sulfonyl fluorides is unlocked through nucleophilic attack at the electrophilic sulfur atom, a process that can be modulated by both electronic and steric factors.[5]
Unraveling the Mechanistic Landscape
The reaction of a sulfonyl fluoride with a nucleophile generally proceeds through a nucleophilic substitution pathway at the sulfur atom. While a concerted SN2-like mechanism is often invoked, the reaction can also proceed through a stepwise addition-elimination mechanism involving a trigonal bipyramidal intermediate, particularly for aryl sulfonyl fluorides where the aromatic ring can stabilize the transition state.[6]
Caption: Generalized mechanism of nucleophilic substitution at a sulfonyl fluoride center.
A Head-to-Head Comparison: Alkyl vs. Aryl Sulfonyl Fluorides
The fundamental difference in reactivity between alkyl and aryl sulfonyl fluorides stems from the electronic and steric nature of the "R" group.
Hydrolytic Stability: A Clear Distinction
A crucial parameter for any chemical probe or drug candidate intended for biological applications is its stability in aqueous media. In this regard, a clear distinction emerges: aryl sulfonyl fluorides are considerably more resistant to hydrolysis than their alkyl counterparts .[7] This enhanced stability of aryl sulfonyl fluorides can be attributed to the ability of the aromatic ring to delocalize the developing negative charge in the transition state of the hydrolysis reaction through resonance. This delocalization lowers the energy of the transition state, thereby increasing the activation energy for hydrolysis compared to alkyl sulfonyl fluorides, where no such resonance stabilization is possible.
While extensive comparative kinetic data is not compiled in a single source, the general observation of the superior hydrolytic stability of aryl sulfonyl fluorides is a well-established principle in the field.
| Compound Class | Representative Structure | Relative Hydrolytic Stability | Rationale |
| Alkyl Sulfonyl Fluoride | CH₃-SO₂F | Lower | No resonance stabilization of the transition state. Reactivity is primarily influenced by the inductive and steric effects of the alkyl group. |
| Aryl Sulfonyl Fluoride | C₆H₅-SO₂F | Higher | The aromatic ring stabilizes the negatively charged transition state through resonance, increasing the activation energy for hydrolysis. |
Reactivity with Nucleophiles: A Nuanced Picture
The reaction of sulfonyl fluorides with biologically relevant nucleophiles such as amines (e.g., lysine side chains) and phenols (e.g., tyrosine side chains) is central to their application as covalent modifiers of proteins.
Aryl Sulfonyl Fluorides: The Role of Electronics
The reactivity of aryl sulfonyl fluorides is highly tunable by modifying the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) increase the electrophilicity of the sulfur atom, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the reactivity. This relationship is well-described by the Hammett equation, which correlates reaction rates with the electronic properties of the substituents.
While extensive Hammett studies specifically on sulfonyl fluorides are not as common as for other functional groups, the principles are well-established from studies on the analogous arenesulfonyl chlorides. For the isotopic chloride-chloride exchange reaction in arenesulfonyl chlorides, a Hammett plot yields a positive ρ-value of +2.02, indicating that the reaction is favored by electron-withdrawing substituents that can stabilize the increased negative charge on the sulfonyl group in the transition state.[6] It is reasonable to extrapolate this trend to aryl sulfonyl fluorides.
Alkyl Sulfonyl Fluorides: Steric and Inductive Effects
For alkyl sulfonyl fluorides, the reactivity is primarily governed by the steric hindrance around the sulfonyl group and the inductive effects of the alkyl chain. Less sterically hindered alkyl sulfonyl fluorides, such as methanesulfonyl fluoride, are generally more reactive than their bulkier counterparts. The electron-donating nature of alkyl groups generally makes the sulfur atom less electrophilic compared to an unsubstituted aryl sulfonyl fluoride.
Supporting Experimental Data
The following table presents kinetic data for the isotopic chloride-chloride exchange reaction in a series of substituted arenesulfonyl chlorides. This data serves as an excellent proxy for understanding the electronic effects that govern the reactivity of aryl sulfonyl compounds.
Table 1: Second-Order Rate Constants for the Isotopic Chloride Exchange Reaction in Substituted Arenesulfonyl Chlorides (R-C₆H₄-SO₂Cl) in Acetonitrile at 25°C [6]
| Substituent (R) | Hammett Constant (σ) | Rate Constant (k₂₅ x 10⁵ M⁻¹s⁻¹) |
| 4-OCH₃ | -0.27 | 0.38 |
| 4-CH₃ | -0.17 | 0.67 |
| H | 0.00 | 1.33 |
| 4-Cl | 0.23 | 3.32 |
| 3-NO₂ | 0.71 | 35.8 |
The data clearly illustrates that electron-withdrawing groups (e.g., -NO₂) significantly accelerate the rate of nucleophilic substitution, while electron-donating groups (e.g., -OCH₃) have the opposite effect.
Experimental Protocols
To provide a practical framework for researchers, we present detailed protocols for the synthesis of representative alkyl and aryl sulfonyl fluorides and a method for a comparative kinetic analysis of their hydrolytic stability.
Protocol 1: Synthesis of Methanesulfonyl Fluoride (Alkyl)
This protocol is adapted from standard procedures for the conversion of sulfonyl chlorides to sulfonyl fluorides.
Materials:
-
Methanesulfonyl chloride
-
Potassium fluoride (spray-dried)
-
Acetonitrile (anhydrous)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a stirred suspension of potassium fluoride (2.0 eq) in anhydrous acetonitrile, add methanesulfonyl chloride (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by ¹⁹F NMR spectroscopy until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the excess potassium fluoride and potassium chloride.
-
Remove the acetonitrile under reduced pressure.
-
Purify the resulting methanesulfonyl fluoride by distillation.
Protocol 2: Synthesis of Benzenesulfonyl Fluoride (Aryl)
Materials:
-
Benzenesulfonyl chloride
-
Potassium fluoride (spray-dried)
-
Acetonitrile (anhydrous)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Follow the same procedure as for methanesulfonyl fluoride, substituting benzenesulfonyl chloride for methanesulfonyl chloride.
-
Purify the resulting benzenesulfonyl fluoride by vacuum distillation.
Protocol 3: Comparative Kinetic Analysis of Hydrolytic Stability by HPLC
This protocol outlines a method to compare the rate of hydrolysis of an alkyl and an aryl sulfonyl fluoride.
Materials:
-
Methanesulfonyl fluoride
-
Benzenesulfonyl fluoride
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (HPLC grade)
-
Internal standard (e.g., a stable, UV-active compound that does not react with sulfonyl fluorides)
-
HPLC system with a UV detector and a C18 column
Experimental Workflow:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [merckmillipore.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Assessing the Stability of Covalent Adducts from Cyclopropanesulfonyl Fluoride (CpsF)
This guide provides a technical assessment of Cyclopropanesulfonyl Fluoride (CpsF) adducts, designed for researchers optimizing Targeted Covalent Inhibitors (TCIs).
Executive Summary: The "Goldilocks" Warhead
In the landscape of covalent drug discovery, sulfonyl fluorides (SFs) have re-emerged as "privileged warheads" due to their unique Sulfur-Fluoride Exchange (SuFEx) chemistry. While aryl sulfonyl fluorides are widely used, they often suffer from rapid hydrolysis in aqueous media.
Cyclopropanesulfonyl fluoride (CpsF) represents a distinct class of aliphatic sulfonyl fluorides . Unlike their aromatic counterparts, CpsF motifs leverage the electron-donating character and steric unique geometry of the cyclopropyl group to dampen the electrophilicity of the sulfur center. This results in a "Goldilocks" profile: sufficiently stable to resist rapid hydrolysis in plasma/buffer, yet reactive enough to form covalent bonds when positioned in proximity to a nucleophilic residue (Tyr, Lys, Ser, His) within a binding pocket.
This guide compares CpsF against standard alternatives and details protocols to validate its adduct stability.
Mechanism of Action: Proximity-Driven SuFEx
Unlike acrylamides (which target Cysteine via Michael addition), CpsF relies on SuFEx. The reaction is not driven solely by intrinsic electrophilicity but by molecular recognition .
The CpsF Reactivity Paradigm
-
Binding: The ligand binds the target, positioning the
group near a nucleophile. -
Activation: The local environment (often a basic residue or H-bond network) activates the nucleophile or stabilizes the transition state.
-
Exchange: The fluoride ion is displaced, forming a stable sulfonyl adduct (
).
DOT Diagram: SuFEx Mechanism & Stability Pathways
Figure 1: The SuFEx reaction pathway.[1] Note the competition between productive adduct formation and non-productive hydrolysis. CpsF minimizes the lower hydrolysis path compared to aryl-SFs.
Comparative Analysis: CpsF vs. Alternatives
The following table contrasts CpsF with Phenylmethylsulfonyl Fluoride (PMSF, a standard reagent) and Aryl Fluorosulfates (a latent warhead).
| Feature | Cyclopropanesulfonyl Fluoride (CpsF) | Aryl Sulfonyl Fluoride (Ar-SO₂F) | Aryl Fluorosulfate (Ar-OSO₂F) |
| Chemical Class | Aliphatic Sulfonyl Fluoride | Aromatic Sulfonyl Fluoride | Sulfur(VI) Fluorosulfate |
| Intrinsic Reactivity | Moderate. Tuned by cyclopropyl donation. | High. Activated by aryl ring electron withdrawal. | Low. Latent electrophile. |
| Hydrolytic Stability | High. | Low to Moderate. | Very High. Stable for days in buffer. |
| Primary Targets | Tyr, Lys, Ser (Active Site) | Tyr, Lys, Ser, His (Promiscuous) | Tyr, Lys (Strictly proximity-driven) |
| Adduct Stability | Excellent. Sulfonyl-N/O bonds are robust. | Good. But precursor instability limits utility. | Excellent. |
| Selectivity Profile | High. Requires precise fit to react.[1] | Lower. Can label surface residues non-specifically. | Highest. "Sleeping Beauty" warhead.[2] |
Why Choose CpsF?
-
vs. Aryl-SF: Choose CpsF when you need a probe that survives long incubations (e.g., cell-based assays) without hydrolyzing before reaching the target.
-
vs. Fluorosulfates: Choose CpsF when the fluorosulfate is too inert to react with your target residue (e.g., if the nucleophile is not optimally positioned or activated).
Experimental Protocols: Validating Stability
To scientifically validate the stability of CpsF adducts, you must assess two phases: Pre-target stability (intrinsic hydrolysis) and Post-target stability (adduct durability).
Protocol A: Intrinsic Hydrolytic Stability Assay (NMR-Based)
Objective: Determine the half-life (
-
Preparation: Dissolve CpsF probe (10 mM) in
-DMSO. -
Reaction Mix: Dilute to 500 µM in deuterated phosphate-buffered saline (PBS, pH 7.4) containing 10%
-DMSO (to ensure solubility). -
Acquisition: Transfer to an NMR tube immediately.
-
Monitoring: Acquire
-NMR spectra every 30 minutes for 24 hours at 37°C.-
Signal Tracking: Monitor the decay of the sulfonyl fluoride signal (
ppm) and the appearance of free fluoride ( ppm).
-
-
Data Analysis: Plot
vs. time. The slope yields .-
Success Criterion: CpsF should exhibit
hours to be viable for long-duration cellular assays.
-
Protocol B: Adduct Stability & Occupancy (LC-MS/MS)
Objective: Confirm the covalent bond is irreversible and stable under proteomic workup conditions.
-
Incubation: Treat recombinant target protein (1 µM) with CpsF probe (10 µM) for 1 hour at 37°C.
-
Quenching: Remove excess probe via rapid desalting column (e.g., Zeba Spin) or precipitation.
-
Stress Test (The Critical Step):
-
Sample A (Control): Keep at 4°C.
-
Sample B (Thermal): Incubate at 60°C for 1 hour.
-
Sample C (Chemical): Incubate with 10 mM Glutathione (GSH) for 4 hours (mimics cytosolic reduction/nucleophilic attack).
-
-
Digestion: Standard trypsin digestion (overnight).
-
Analysis: LC-MS/MS peptide mapping.
-
Search Parameter: Add variable modification "Cyclopropanesulfonyl" (+106.01 Da, or specific mass of probe minus F) on Tyr/Lys/Ser.
-
-
Quantification: Compare the Area Under Curve (AUC) of the modified peptide across Samples A, B, and C.
-
Success Criterion:
retention of the adduct signal in Samples B and C relative to A.
-
DOT Diagram: Stability Assessment Workflow
Figure 2: Step-by-step workflow for validating CpsF stability from probe to proteome.
References
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3] Angewandte Chemie International Edition, 53(36), 9430-9448. Link
-
Grimster, N. P., et al. (2013). Aromatic Sulfonyl Fluorides as Kinetic Probes for Profiling the Proteome.[4] ACS Chemical Biology, 8(11), 2484-2492. Link
-
Bar-Peled, L., et al. (2017). Size and shape of the reactive proteome defined by diversity-oriented synthesis and chemical proteomics. Nature Chemistry, 9, 1181–1190. Link
-
Petrović, D., et al. (2018). Methylsulfonyl fluoride as a probe for the reactivity of the catalytic serine in serine proteases. Organic & Biomolecular Chemistry, 16, 765-774. Link
Sources
A Researcher's Guide to Cyclopropanesulfonyl Fluoride (CPSF) Probes: Navigating Reactivity and Cross-Reactivity for Targeted Drug Discovery
In the landscape of chemical biology and drug discovery, covalent probes are indispensable tools for identifying and characterizing protein function directly within complex biological systems.[1][2] Among the arsenal of reactive electrophiles, or "warheads," sulfonyl fluorides (SFs) have carved out a significant niche.[3] More recently, the cyclopropanesulfonyl fluoride (CPSF) motif has emerged as a promising variant, offering a unique conformational constraint that can influence reactivity and selectivity. This guide provides an in-depth comparison of CPSF probes with other common covalent warheads, focusing on the critical aspect of cross-reactivity and outlining robust experimental workflows for its assessment.
The Rationale for Covalent Probes and the Rise of Sulfonyl Fluorides
Covalent inhibitors can achieve enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are often intractable for reversible ligands.[4] The core of a covalent probe is its electrophilic warhead, which forms a stable bond with a nucleophilic amino acid residue on the target protein.[4][5]
Sulfonyl fluorides, including classic examples like phenylmethylsulfonyl fluoride (PMSF), have a long history as inhibitors of serine proteases.[3] Their utility stems from a favorable balance of stability in aqueous environments and sufficient reactivity to label active site serines.[3][6] Unlike more promiscuous warheads, the reactivity of the sulfonyl fluoride group is highly context-dependent, enabling it to target not only serine but also threonine, lysine, and tyrosine residues when the local protein microenvironment facilitates the reaction.[3][7][8] This "tunable" reactivity is central to their appeal and the focus of selectivity studies.
Mechanism of Action: The Sulfur(VI)-Fluoride Exchange (SuFEx) Reaction
The covalent modification by sulfonyl fluoride probes proceeds through a mechanism known as Sulfur(VI)-Fluoride Exchange, or SuFEx. This reaction involves the nucleophilic attack of an amino acid side chain (e.g., the hydroxyl of a serine or tyrosine) on the sulfur atom of the sulfonyl fluoride. The departure of the fluoride ion is the critical step, often facilitated by a hydrogen-bonding network within the protein's binding site that stabilizes the leaving group.[8] The constrained cyclopropyl group in CPSF probes can influence the orientation and energetics of this transition state, potentially altering the selectivity profile compared to more flexible linear or aromatic sulfonyl fluorides.
Comparative Analysis: CPSF Probes vs. Alternative Covalent Warheads
The choice of warhead is a critical decision in probe design, directly impacting potency and, most importantly, selectivity. An ideal probe will exhibit high reactivity toward its intended target while minimizing interactions with off-target proteins, which can lead to toxicity or confounding results.[9] Below is a comparison of CPSF/SF probes with other commonly used electrophiles.
| Warhead Class | Primary Target Residue(s) | Key Advantages | Common Disadvantages |
| Sulfonyl Fluorides (SF/CPSF) | Serine, Tyrosine, Lysine, Threonine | High stability, context-dependent reactivity, targets multiple nucleophiles.[3][8] | Reactivity can be sluggish; requires specific protein microenvironment for activation.[8] |
| Fluorophosphonates (FP) | Serine | Highly reactive towards serine hydrolases, widely used in ABPP.[1] | Can be overly reactive, leading to broad off-targeting; potential for toxicity. |
| Acrylamides | Cysteine | Highly effective for targeting cysteines; used in several FDA-approved drugs.[10] | Prone to reaction with glutathione, potentially reducing cellular efficacy and causing off-target effects.[7] |
| Vinyl Sulfones | Cysteine | Good reactivity for cysteine targeting. | Similar potential for off-target reactions as acrylamides. |
| Chloroacetamides | Cysteine | Generally more reactive than acrylamides. | Higher reactivity can lead to greater promiscuity and off-target labeling.[5] |
This comparison highlights the fundamental trade-off in covalent probe design: reactivity versus selectivity. While highly reactive warheads like fluorophosphonates ensure robust labeling of an enzyme class, they may not be suitable for identifying a specific member within that family. Sulfonyl fluorides, including CPSFs, occupy a more nuanced position, offering a pathway to selectivity through their reliance on the unique topology and chemical environment of the target's active site.[7][8]
Experimental Guide: Assessing Probe Cross-Reactivity via Chemoproteomics
To rigorously evaluate the selectivity of a CPSF probe, a systematic, proteome-wide approach is essential. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy to map the interaction landscape of a covalent probe across the entire proteome.[1][2][11][12]
Core Methodology: Competitive ABPP Workflow
The most informative method to determine a probe's selectivity is through competitive ABPP.[13][14] In this setup, a biological system (e.g., live cells or cell lysate) is first incubated with the inhibitor of interest (the CPSF-containing compound). Subsequently, a broad-spectrum, tagged probe targeting the same class of residues is added. Proteins that are bound by the CPSF inhibitor will be unavailable for labeling by the tagged probe. By quantifying the reduction in signal from the tagged probe, one can infer the specific targets of the initial inhibitor.[14]
Detailed Step-by-Step Protocol
1. Proteome Preparation:
-
For Lysate: Harvest cells and lyse in a suitable buffer (e.g., PBS) via sonication or mechanical disruption on ice. Clarify the lysate by centrifugation to remove insoluble debris. Determine protein concentration using a BCA or Bradford assay.
-
For Live Cells: Culture cells to desired confluency. Ensure media is exchanged with serum-free media prior to probe treatment to avoid non-specific binding to serum proteins.
2. Inhibitor Incubation:
-
Dilute the CPSF probe/inhibitor to the desired final concentration(s) in the proteome (lysate or cell culture media). A typical starting point is 1-10 µM.
-
Causality Check: Including a vehicle control (e.g., DMSO) is non-negotiable. This sample represents the baseline profile of accessible sites for the broad-spectrum probe and is the reference against which all inhibition is measured.
-
Incubate for a defined period (e.g., 30-60 minutes) at the appropriate temperature (37°C for cells, 4°C or RT for lysate).
3. Broad-Spectrum Probe Labeling:
-
Add an alkyne-functionalized, broad-spectrum probe (e.g., a fluorophosphonate-alkyne for serine hydrolases) to all samples, including the vehicle control. A typical concentration is 1 µM.
-
Incubate for a defined period (e.g., 30 minutes).
4. Click Chemistry and Enrichment:
-
If working with live cells, lyse them as described in step 1.
-
Initiate the copper-catalyzed azide-alkyne cycloaddition (Click) reaction by adding the following reagents: biotin-azide tag, copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA).
-
Allow the reaction to proceed for 1 hour at room temperature.
-
Add pre-washed streptavidin-agarose beads to each sample to capture the biotin-tagged proteins. Incubate with rotation for 1-2 hours at 4°C.
-
Wash the beads extensively with buffer containing detergent (e.g., PBS with 1% SDS) followed by buffer washes (e.g., 50 mM ammonium bicarbonate) to remove non-specifically bound proteins.
5. Mass Spectrometry Sample Preparation and Analysis:
-
Perform on-bead tryptic digestion to release peptides from the captured proteins while the proteins remain bound to the beads. This reduces sample complexity.
-
Collect the supernatant containing the peptides.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides across all samples.
-
Calculate the ratio of peptide abundance in the CPSF-treated sample relative to the vehicle control.
-
Proteins showing a significant, dose-dependent decrease in abundance are considered targets or off-targets of the CPSF probe. The on-target protein should show high levels of engagement (low signal ratio), while ideally, few other proteins are affected.
Visualizing the Covalent Interaction
The fundamental interaction driving this methodology is the covalent modification of a target residue by the CPSF probe.
Sources
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The Ascendance of the Cyclopropyl Moiety: A Comparative Guide to Cyclopropanesulfonyl Fluoride in Biological Systems
For researchers, scientists, and drug development professionals at the forefront of covalent inhibitor design, the selection of the appropriate electrophilic warhead is a critical determinant of success. Among the expanding arsenal of covalent modifiers, sulfonyl fluorides (SFs) have carved a significant niche due to their unique balance of stability and reactivity, capable of targeting a broader range of nucleophilic amino acid residues beyond the canonical cysteine.[1][2] This guide provides an in-depth evaluation of a particularly intriguing, yet less-explored member of this class: cyclopropanesulfonyl fluoride (CPSF). We will objectively compare its projected performance with the well-established aliphatic and aromatic alternatives, methanesulfonyl fluoride (MSF) and phenylmethanesulfonyl fluoride (PMSF), and provide the experimental frameworks necessary for its validation in your biological systems of interest.
The Sulfonyl Fluoride Warhead: A Privileged Electrophile
The utility of sulfonyl fluorides as covalent probes stems from their "Goldilocks" nature: stable enough to navigate the aqueous environment of a cell, yet reactive enough to form a covalent bond with a target protein upon proximal binding.[1] This reactivity is highly dependent on the protein's local microenvironment, which can activate the otherwise moderately reactive SF moiety for nucleophilic attack by residues such as serine, threonine, lysine, and tyrosine.[3][4]
The general mechanism of action involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonylated protein adduct.
A Tale of Three Sulfonyls: CPSF, MSF, and PMSF
While sharing the same sulfonyl fluoride warhead, the nature of the R-group—cyclopropyl (CPSF), methyl (MSF), or phenylmethyl (PMSF)—is predicted to significantly influence the probe's physicochemical properties and biological performance.
| Feature | Cyclopropanesulfonyl Fluoride (CPSF) | Methanesulfonyl Fluoride (MSF) | Phenylmethanesulfonyl Fluoride (PMSF) |
| Structure | ![]() | ![]() | ![]() |
| Predicted Reactivity | Moderate | Low | High |
| Predicted Stability | High | High | Low |
| Predicted Cell Permeability | Moderate-High | High | Moderate |
| Key Characteristics | The cyclopropyl group's unique electronic properties may enhance reactivity over simple alkyls while maintaining good stability. Its compact, rigid structure can offer distinct steric interactions within a binding pocket. | The smallest of the three, MSF is expected to have the lowest intrinsic reactivity and highest stability, making it a good negative control or starting point for fragment-based screening. | The benzyl group's electron-withdrawing nature increases the electrophilicity of the sulfur atom, leading to higher reactivity but significantly lower stability in aqueous solutions.[5] |
Note: Direct comparative experimental data for CPSF is limited in the current literature. The performance characteristics outlined above are projections based on fundamental principles of organic chemistry and data from related sulfonyl fluoride probes. The experimental protocols provided in this guide are designed to enable researchers to generate this valuable comparative data.
Experimental Evaluation: A Head-to-Head Comparison
To rigorously evaluate the performance of CPSF against MSF and PMSF, a series of standardized in vitro and cellular assays are required. The following protocols provide a framework for this comparative analysis.
I. Reactivity Assessment: Kinetic Analysis of Protein Labeling
This experiment aims to determine the second-order rate constants (k_inact/K_i) of each sulfonyl fluoride probe with a model protein. This provides a quantitative measure of their intrinsic reactivity.
Protocol:
-
Preparation:
-
Prepare a stock solution of a model serine hydrolase (e.g., bovine α-chymotrypsin) at 1 mg/mL in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Prepare 100 mM stock solutions of CPSF, MSF, and PMSF in anhydrous DMSO.
-
-
Labeling Reaction:
-
In a series of microcentrifuge tubes, dilute the protein stock to a final concentration of 1 µM in the reaction buffer.
-
Add varying final concentrations of each sulfonyl fluoride probe (e.g., 10, 25, 50, 100, and 250 µM). Include a DMSO-only control.
-
Incubate the reactions at room temperature.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), quench the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Alternatively, for more precise kinetic analysis, quench the reaction by adding an excess of a scavenger nucleophile (e.g., N-acetyl-L-cysteine) and prepare for LC-MS analysis.
-
-
Data Analysis:
-
Analyze the quenched samples by SDS-PAGE and densitometry or by intact protein LC-MS to determine the percentage of remaining unlabeled protein at each time point.
-
Plot the natural logarithm of the percentage of unlabeled protein versus time for each probe concentration to determine the pseudo-first-order rate constant (k_obs).
-
Plot k_obs versus the probe concentration and fit the data to a linear regression to determine the second-order rate constant of inactivation (k_inact/K_i).
-
II. Stability Assessment in Biological Media
This assay evaluates the hydrolytic stability of each sulfonyl fluoride in a complex biological environment, such as cell lysate, which is crucial for their utility as intracellular probes.
Protocol:
-
Lysate Preparation:
-
Prepare a cell lysate from a relevant cell line (e.g., HeLa or HEK293T) at a concentration of 1-2 mg/mL in a buffer without protease inhibitors (e.g., PBS, pH 7.4).
-
-
Incubation:
-
Spike the cell lysate with a final concentration of 100 µM of each sulfonyl fluoride probe (CPSF, MSF, and PMSF).
-
Incubate the samples at 37°C.
-
-
Time-Course Sampling and Analysis:
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of each sample and immediately quench the proteins by adding three volumes of ice-cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS to quantify the remaining concentration of the intact sulfonyl fluoride probe.
-
-
Data Analysis:
-
Plot the concentration of the intact probe versus time and fit the data to a first-order decay model to determine the half-life (t½) of each probe in the cell lysate.
-
III. Cell Permeability Evaluation
The ability of a probe to cross the cell membrane is fundamental to its application in living systems. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput method to assess passive permeability.
Protocol:
-
Assay Plate Preparation:
-
Prepare a donor plate containing each sulfonyl fluoride probe at a known concentration (e.g., 100 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Coat the wells of a 96-well PVDF filter plate with a lipid solution (e.g., 1% lecithin in dodecane) to form the artificial membrane.
-
Prepare an acceptor plate containing the same buffer as the donor plate.
-
-
Permeability Assay:
-
Assemble the PAMPA sandwich by placing the coated filter plate on top of the acceptor plate, and then adding the donor plate on top of the filter plate.
-
Incubate the assembly at room temperature for a defined period (e.g., 4-18 hours).
-
-
Quantification:
-
After incubation, carefully separate the plates.
-
Determine the concentration of each sulfonyl fluoride probe in both the donor and acceptor wells using LC-MS.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) for each compound using the appropriate equations that account for the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.
-
Conclusion and Future Directions
The unique structural and electronic properties of the cyclopropyl group suggest that cyclopropanesulfonyl fluoride holds significant promise as a covalent probe with a potentially advantageous balance of reactivity, stability, and selectivity. While direct comparative data remains to be established, the experimental frameworks provided in this guide offer a clear path for researchers to rigorously evaluate its performance against established sulfonyl fluoride probes. The insights gained from such studies will undoubtedly contribute to the rational design of the next generation of covalent inhibitors and chemical biology tools, further expanding the druggable proteome.
References
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Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]
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Pellecchia, M., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein–Protein Interactions. ChemMedChem, 15(22), 2176-2184. [Link]
-
Liu, Y., et al. (2024). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry, 15(2), 607-611. [Link]
- Jones, L. H., & Kelly, J. W. (2020). Structure-based design and analysis of SuFEx chemical probes. Chemical Science, 11(1), 41-49.
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Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]
- BenchChem. (2025). Application Notes and Protocols for Cyclobutylmethanesulfonyl Fluoride in Activity-Based Protein Profiling. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Employing Sulfamoyl Fluorides in Activity-Based Protein Profiling. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for 2-Phenoxyethane-1-Sulfonyl Fluoride in Activity-Based Protein Profiling (ABPP). BenchChem.
-
Martinez Velez, P. (2024). Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. Scholarship@Claremont. [Link]
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Mukherjee, H., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, 20(2), 1061-1071. [Link]
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Qin, H., et al. (2020). A general approach to nitrile- and sulfonyl fluoride-substituted cyclopropanes. Organic & Biomolecular Chemistry, 18(3), 414-418. [Link]
-
Olsen, C. A., & Martin-Gago, P. (2018). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. Angewandte Chemie International Edition, 57(44), 14233-14249. [Link]
- Ball, N. D. (2020). Properties and Applications of Sulfur(VI) Fluorides. Topics in Current Chemistry, 378(3), 32.
- Narayanan, A., & Jones, L. H. (2015). ChemInform Abstract: Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. ChemInform, 46(33).
-
Jones, L. H. (2023). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 21(5), 899-913. [Link]
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Wan, X., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]
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Shannon, D. A., et al. (2012). Sulfonyl fluoride analogues as activity-based probes for serine proteases. ChemBioChem, 13(16), 2327-2330. [Link]
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Zhang, C., et al. (2021). Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. ChemBioChem, 23(4), e202100628. [Link]
-
Parker, C. G., & Cravatt, B. F. (2021). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science, 12(12), 4394-4403. [Link]
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Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]
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Qin, H., et al. (2020). A general approach to nitrile- and sulfonyl fluoride-substituted cyclopropanes. Organic & Biomolecular Chemistry. [Link]
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Smith, C. R., & Hirschi, J. S. (2022). Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. Journal of the American Society for Mass Spectrometry, 33(1), 11-20. [Link]
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Konieczny, P., et al. (2021). Covalent Chemical Tools for Profiling Post-Translational Modifications. Frontiers in Chemistry, 9, 689182. [Link]
- de la Torre, J. C., & Kalgutkar, A. S. (2015). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. ACS books.
-
Parker, C. G., & Cravatt, B. F. (2021). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science, 12(12), 4394-4403. [Link]
- BenchChem. (2025). Synthesis and Characterization of Cyclobutylmethanesulfonyl Fluoride: A Technical Guide. BenchChem.
- Gu, C., et al. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. Chemistry & Biology, 20(4), 541-548.
-
Jones, L. H., & Kelly, J. W. (2023). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 21(5), 899-913. [Link]
-
AccessScience Editors. (2014). New click chemistry reaction: sulfur fluoride exchange. AccessScience. [Link]
-
Dong, J., et al. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers, 3(1), 1-22. [Link]
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Parker, C. G., & Cravatt, B. F. (2021). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science. [Link]
-
Olsen, C. A., & Martin-Gago, P. (2018). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. Angewandte Chemie International Edition. [Link]
- Zhang, T., et al. (2019). Strategic Design of Catalytic Lysine-Targeting Reversible Covalent BCR-ABL Inhibitors.
-
Enamine. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
-
Parker, C. G., & Cravatt, B. F. (2022). Reactive chemistry for covalent probe and therapeutic development. Cell Chemical Biology, 29(1), 31-48. [Link]
- BenchChem. (2025). Application Notes: Covalent Protein Labeling with 2-Phenoxyethane-1-sulfonyl Fluoride. BenchChem.
-
Zhang, C., et al. (2020). Recent progress in enzymatic protein labelling techniques and their applications. Chemical Society Reviews, 49(20), 7436-7464. [Link]
-
Fujishima, S., & Tanimoto, K. (2016). Specific and quantitative labeling of biomolecules using click chemistry. Frontiers in Chemistry, 4, 23. [Link]
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Cury, J. A., et al. (2025). Concentration and Stability of Fluoride Chemically Available in Charcoal-Containing Toothpastes. Caries Research, 59(3), 185-194. [Link]
- Wiegand, A., et al. (2010). Fluoride Release, Recharge and Mechanical Property Stability of Various Fluoride-containing Resin Composites. The Journal of Adhesive Dentistry, 12(4), 315-321.
- Buzalaf, M. A. R., et al. (2012). Availability and stability of soluble fluoride content in commercial fluoride dentifrices available in Uruguay. Brazilian Oral Research, 26(4), 304-309.
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- 4. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of Proteins Modified by Cyclopropanesulfonyl Fluoride (CPSF)
The following guide provides an in-depth technical analysis of Cyclopropanesulfonyl Fluoride (CPSF) as a covalent protein modifier, comparing its utility in structural biology against standard alternatives like PMSF (Phenylmethylsulfonyl fluoride) and AEBSF.
Executive Summary
In the landscape of covalent protein modification, sulfonyl fluorides have evolved from simple protease inhibitors (e.g., PMSF) to precision probes for Sulfur(VI)-Fluoride Exchange (SuFEx) chemistry. Cyclopropanesulfonyl fluoride (CPSF) represents a distinct class of compact, rigid electrophiles. Unlike the bulky phenyl group in PMSF, the cyclopropyl moiety of CPSF offers a smaller steric footprint and unique NMR spectral properties, making it an invaluable tool for probing sterically restricted active sites and serving as a sensitive 19F/1H NMR reporter.
This guide details the structural analysis of CPSF-modified proteins, comparing its performance with PMSF and AEBSF, and provides validated protocols for mass spectrometry (MS) and X-ray crystallographic validation.
Scientific Foundation: The SuFEx Mechanism
CPSF functions as a "warhead" that undergoes a specific nucleophilic substitution reaction at the sulfur center. While often cited as serine protease inhibitors, sulfonyl fluorides possess a context-dependent reactivity profile that extends to Tyrosine, Lysine, and Histidine residues.[1]
Mechanism of Action
The modification proceeds via a SuFEx mechanism, where a nucleophilic amino acid side chain attacks the sulfur(VI) center, ejecting fluoride as the leaving group.
-
Nucleophile: Hydroxyl (Ser/Tyr), Amine (Lys), or Imidazole (His).
-
Warhead: Cyclopropanesulfonyl fluoride.
-
Outcome: Formation of a stable sulfonyl-protein adduct.
Key Advantage: The S-F bond is thermodynamically stable but kinetically active only within specific protein microenvironments (e.g., oxyanion holes or basic pockets), reducing non-specific labeling compared to sulfonyl chlorides.
Figure 1: Mechanism of covalent protein modification by CPSF via Sulfur-Fluoride Exchange (SuFEx).
Comparative Analysis: CPSF vs. Alternatives
The choice of probe dictates the structural resolution and biological relevance of the data.
Comparison Matrix
| Feature | CPSF (Cyclopropanesulfonyl Fluoride) | PMSF (Phenylmethylsulfonyl Fluoride) | AEBSF (Aminoethylbenzenesulfonyl Fluoride) |
| Steric Footprint | Compact (Cyclopropyl ring) | Bulky (Phenyl ring) | Bulky (Phenyl + Aminoethyl) |
| Water Stability | Moderate (Slow hydrolysis) | Poor (t½ ~30 min @ pH 8) | High (Stable in aqueous buffer) |
| NMR Utility | High (Distinct cyclopropyl protons @ 0.5-1.2 ppm + 19F) | Low (Aromatic overlap) | Moderate |
| Target Specificity | Active Site Ser/Tyr (SuFEx) | Serine Proteases (General) | Serine Proteases (Broad) |
| Crystallography | High Resolution (Low disorder) | Often disordered phenyl ring | Flexible tail causes disorder |
Detailed Technical Insights
-
Steric Access: The cyclopropyl group of CPSF is significantly smaller than the phenyl group of PMSF. This allows CPSF to label buried active sites or allosteric pockets that sterically exclude PMSF.
-
NMR Structural Probing: The cyclopropyl protons resonate in a unique high-field region (0.5–1.2 ppm), typically free of protein background signals. Upon covalent binding, these signals shift, providing a clear "binary switch" readout for occupancy. Furthermore, if the fluoride is not ejected (in non-covalent binding modes), the 19F NMR signal provides a sensitive environmental probe.
-
Stability: Unlike PMSF, which requires addition from non-aqueous stocks immediately prior to use, CPSF exhibits improved hydrolytic stability, allowing for longer incubation times necessary for modifying slower-reacting tyrosine residues.
Experimental Protocols
Protocol A: Covalent Labeling for Structural Analysis
Objective: Generate a homogeneous population of CPSF-modified protein for X-ray or NMR analysis.
Reagents:
-
Protein Stock (5–10 mg/mL in HEPES/Tris, pH 7.5–8.0). Avoid DTT/Mercaptoethanol as they may compete or reduce.
-
CPSF Stock (100 mM in DMSO).
Workflow:
-
Equilibration: Adjust protein buffer to pH 7.5–8.0.
-
Addition: Add CPSF to a final concentration of 1–5 mM (10–50x molar excess).
-
Note: Add slowly with gentle mixing to prevent precipitation.
-
-
Incubation: Incubate at 4°C for 4–12 hours.
-
Optimization: Monitor reaction progress via Intact Protein LC-MS (see below).
-
-
Quenching: Remove excess CPSF via Size Exclusion Chromatography (SEC) or extensive dialysis.
-
Critical: Unreacted CPSF can interfere with crystallization or NMR spectra.
-
Protocol B: Validation via Intact Protein LC-MS
Objective: Confirm stoichiometry and calculate modification efficiency.
-
Sample Prep: Dilute labeled protein to 0.1 mg/mL in 0.1% Formic Acid.
-
LC-MS Run: C4 or C8 Reverse Phase column. Gradient: 5-80% Acetonitrile.
-
Data Analysis: Deconvolute the mass spectrum.
-
Target Mass Shift: Look for a mass increase of +104.13 Da (Molecular weight of Cyclopropanesulfonyl group - Fluoride).
-
Calculation:
.
-
Figure 2: Experimental workflow for generating and validating CPSF-modified proteins.
Data Presentation & Interpretation
Crystallographic Density Analysis
When analyzing the crystal structure of a CPSF-modified protein:
-
Electron Density: Look for continuous density extending from the nucleophilic oxygen (Ser/Tyr) to the sulfur atom.
-
Geometry: The sulfur center should be tetrahedral.
-
Cyclopropyl Ring: The three-membered ring is rigid. Unlike the phenyl ring of PMSF which often rotates and blurs electron density, the cyclopropyl group usually adopts a fixed conformation, providing high-resolution density maps even at moderate resolutions (2.0–2.5 Å).
Mass Spectrometry Data
| Species | Theoretical Mass Change | Interpretation |
| Unmodified | 0 Da | No reaction (Check pH, steric access). |
| Single Adduct | +104.1 Da | Specific labeling of active site. |
| Double Adduct | +208.2 Da | Off-target labeling (likely surface Lys/Tyr). Reduce concentration. |
| Hydrolysis | +0 Da (or +98 Da for sulfonate) | Probe hydrolysis (rare for CPSF compared to PMSF). |
References
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(9), 4950-4958.
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448.
-
GoldBio. 3 Key Differences Between AEBSF and PMSF Protease Inhibitors.
-
Ag Scientific. PMSF Inhibitor: Frequently Asked Questions.
Sources
Safety Operating Guide
Proper Disposal Procedures: Cyclopropanesulfonyl Fluoride
Part 1: Executive Safety Directive
WARNING: Hidden Fluoride Hazard Cyclopropanesulfonyl fluoride (CPSF) is not merely an "organic waste." Unlike its chloride analogs, CPSF possesses the high hydrolytic stability characteristic of SuFEx (Sulfur(VI) Fluoride Exchange) chemistry. It does not hydrolyze instantly upon contact with water.
Improper disposal into standard aqueous waste streams can result in:
-
Delayed Hydrolysis: Releasing hydrofluoric acid (HF) and fluoride ions (
) into waste containers days after disposal. -
Container Failure: HF generation can embrittle glass and corrode standard metal drums.
-
Exposure Risk: Unexpected fluoride exposure to waste management personnel.
The Golden Rule: Treat CPSF as a "Potential HF Generator" until chemically quenched and verified.
Part 2: Pre-Operational Assessment
Before handling CPSF waste, you must establish a Self-Validating Safety System . Do not proceed unless the following controls are in place.
1. Personal Protective Equipment (PPE) Matrix
| Protection Tier | Requirement | Rationale |
| Dermal | Double-gloving (Nitrile under Neoprene/Viton) | Standard nitrile may be permeable to organic fluorides over time. |
| Ocular | Chemical Splash Goggles + Face Shield | Safety glasses are insufficient against corrosive splashes.[1] |
| Respiratory | Fume Hood (Face velocity > 100 fpm) | Prevents inhalation of volatile sulfonyl fluoride vapors. |
| Critical Antidote | Calcium Gluconate Gel (2.5%) | MANDATORY. Must be within arm's reach.[1] First aid for fluoride burns.[2][3] |
2. Chemical Properties relevant to Disposal
-
Hydrolytic Stability: High. Requires high pH (pH > 10) or nucleophilic catalysts to hydrolyze efficiently [1].
-
Reaction Products: Cyclopropanesulfonic acid (strong acid) and Fluoride ions (
). -
Physical State: Liquid (typically). Immiscible with water, requiring a co-solvent for quenching.
Part 3: Deactivation & Disposal Protocols
Choose the protocol that matches your quantity and operational status.
Protocol A: Bench-Scale Quenching (Recommended)
For residual amounts (<10 mL) remaining in flasks, syringes, or reaction aliquots.
The Chemistry of Deactivation: The goal is to force hydrolysis using a base, then sequester the toxic fluoride ion as insoluble calcium fluoride.
Step-by-Step Procedure:
-
Solubilization: Dissolve the CPSF residue in a minimal amount of acetone or THF. Note: CPSF is not water-soluble; direct addition of aqueous base will result in a biphasic mixture that reacts too slowly.
-
Basification: Slowly add 2M NaOH (or KOH) equal to 5x the volume of the organic solvent.
-
Caution: Exothermic reaction. Cool in an ice bath if volume > 5 mL.
-
-
Digestion: Stir vigorously for 2 hours at room temperature.
-
Why: The cyclopropyl ring adds steric bulk, and the S-F bond is strong. Time is required for complete hydrolysis.
-
-
Fluoride Sequestration: Add an excess of Calcium Chloride (
) solution or solid Calcium Carbonate ( ).-
Observation: A fine white precipitate (
) should form.
-
-
Verification (The Scientist's Check):
-
Check pH. It should remain basic (pH > 9). If acidic, add more base.
-
(Optional) Run a TLC plate. The non-polar sulfonyl fluoride spot should disappear, replaced by the baseline sulfonic acid salt.
-
-
Final Disposal:
-
Adjust pH to neutral (pH 6-8) using dilute HCl or
. -
Filter the solids (
) if required by your EHS. -
Dispose of the filtrate as Aqueous Chemical Waste (containing trace organics).
-
Protocol B: Bulk Waste Disposal
For expired reagent bottles or large reaction mixtures (>50 mL).
Do not attempt to quench liters of material on the bench. The exotherm and HF generation risk are too high.
-
Segregation: Keep in original container or a dedicated HDPE (High-Density Polyethylene) waste container. Do not use glass for long-term storage of wet/hydrolyzing sulfonyl fluorides.
-
Labeling:
-
Primary Label: "Hazardous Waste - Toxic/Corrosive"
-
Constituents: "Cyclopropanesulfonyl Fluoride, 98%"
-
Critical Tag: "Contains Organic Fluoride - Potential HF Generator."
-
-
Handoff: Contact your facility's EHS or Hazardous Waste Contractor immediately. Request "Lab Pack" services where the bottle is packed in vermiculite and incinerated off-site.
Part 4: Operational Workflows (Visualization)
Figure 1: Decision Matrix for CPSF Disposal
Caption: Operational decision tree for segregating bulk waste from bench-scale quenching procedures.
Figure 2: The Deactivation Mechanism
Caption: Chemical workflow transforming reactive sulfonyl fluoride into inert calcium fluoride and sulfonate salts.
Part 5: Emergency Contingencies
Scenario: Spillage outside the Fume Hood
-
Evacuate: Clear the immediate area. The vapor pressure is low, but aerosols are toxic.
-
Do Not Use Water: Water may spread the organic liquid without neutralizing it immediately.
-
Absorb & Neutralize:
-
Cover spill with a 1:1 mixture of Sodium Bicarbonate and Clay Cat Litter (or commercial spill pads).
-
The bicarbonate provides a mild base reserve to neutralize any HF generated over time.
-
-
Clean Up: Scoop into a double-bagged hazardous waste container. Label as "HF Contaminated Debris."
-
Decontaminate Surface: Wash the area with a dilute solution of Sodium Carbonate (
), followed by water.
References
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
-
National Institutes of Health (NIH). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. [Link]
-
Honeywell. "Hydrofluoric Acid Properties and Safe Handling Guide." [Link]
Sources
Personal Protective Equipment (PPE) & Safety Protocol: Cyclopropanesulfonyl Fluoride
CAS: 822-49-1 | Formula: C₃H₅FO₂S | Physical State: Liquid[1]
Executive Safety Summary
Warning: Specific Fluoride Hazard Unlike its analog Cyclopropanesulfonyl chloride (which releases HCl), Cyclopropanesulfonyl fluoride hydrolyzes to release Hydrogen Fluoride (HF) upon contact with moisture or tissue.[1] Standard acid-gas safety protocols are insufficient.[1]
-
Mechanism of Toxicity: Irreversible serine protease inhibition (neurotoxicity risk) and fluoride ion toxicity (hypocalcemia/tissue necrosis).[1]
-
Critical Control: Calcium Gluconate Gel (2.5%) must be physically present on your person or workstation before opening any container.[1]
Hazard Identification & Risk Assessment
| Hazard Category | Specific Risk | Mechanism |
| Chemical Burns | High | Hydrolysis releases HF.[1][2] Fluoride ions penetrate deep tissue, sequestering calcium and causing bone/tissue necrosis.[1] Pain may be delayed 1-24 hours.[1] |
| Inhalation | High | Volatile liquid.[1] Vapors cause severe respiratory irritation and systemic fluoride poisoning. |
| Neurotoxicity | Moderate | Acts as a sulfonylating agent, irreversibly inhibiting serine proteases (e.g., acetylcholinesterase), leading to potential neurological effects.[1] |
| Reactivity | Moderate | Reacts with water/moisture to form sulfonic acid and HF.[1] |
Personal Protective Equipment (PPE) Matrix
Core Directive: Do not rely on standard nitrile exam gloves alone. Small, fluorinated organic molecules often permeate thin nitrile rapidly.[1]
A. Hand Protection (The "Double-Barrier" System) [1]
-
Primary Layer (Inner): Laminated Film (e.g., Silver Shield® / 4H®) .[1]
-
Why: These provide the broadest chemical resistance to small organic electrophiles and fluorides.[1]
-
-
Secondary Layer (Outer): 5-8 mil Nitrile .[1]
-
Why: Provides dexterity and mechanical protection for the inner liner.[1]
-
-
Inspection: Check for pinholes by air-inflation before use.[1]
B. Respiratory Protection
-
Primary Control: All work must be performed in a certified Chemical Fume Hood .[1]
-
Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[1]
-
Note: A standard N95 is useless against these vapors.[1]
-
C. Eye & Body Protection
-
Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Face shield required for volumes >10 mL.[1]
-
Body: 100% Cotton or Flame-Resistant Lab Coat + Chemical-Resistant Apron (if handling >50 mL).[1]
-
Skin: Closed-toe shoes (leather/synthetic, no mesh) and long trousers.[1]
Operational Workflow & Decision Logic
Visual 1: PPE Selection & Go/No-Go Logic
Caption: Operational Go/No-Go logic emphasizing the mandatory presence of Calcium Gluconate before handling.
Handling & Synthesis Protocol
-
Preparation:
-
Transfer:
-
Reaction:
Emergency Response: The "HF Protocol"
Immediate Action is Critical. Fluoride burns may not hurt immediately but cause deep tissue necrosis.[1]
Visual 2: Exposure Response Workflow
Caption: Emergency workflow distinguishing between skin (Gluconate required) and eye (Water only) treatment.
Detailed Steps:
-
Skin: Wash for 5 minutes only (to remove surface chemical), then immediately apply Calcium Gluconate Gel .[1] Massage continuously.
-
Eyes: Flush for 15 minutes. Do NOT use Calcium Gluconate in eyes.[1]
-
Inhalation: Move to fresh air. Oxygen may be required.[1]
Waste Disposal & Neutralization
Do not pour down the drain.
-
Segregation: Collect in a dedicated container labeled "Toxic - Organic Fluorides."[1]
-
Neutralization (Small Spills/Glassware):
-
Disposal: Label the waste container with "Contains Sulfonyl Fluorides and HF precursors."[1] Contact your EHS department for pickup.[1]
References
-
Sigma-Aldrich. (2024).[1][5] Cyclopropanesulfonyl Fluoride Product Specification & Safety. Retrieved from [1]
-
National Institutes of Health (NIH) - PubChem. (2024).[1] Cyclopropanesulfonyl Fluoride (Compound Summary). Retrieved from [1]
-
Duke University - OESO. (2023).[1] Guidelines for Safe Use of PMSF and other HF Releasers. (Analogous safety protocol for sulfonyl fluorides). Retrieved from
-
University of Saskatchewan. (2010). Hydrofluoric Acid/Hydrogen Fluoride Emergency Protocol. Retrieved from [1]
-
Digital Analysis Corp. (2023).[1][6] Fluoride Removal and Neutralization via Calcium Precipitation. Retrieved from
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

